Product packaging for 2-(Dimethylamino)-2-phenylbutan-1-ol(Cat. No.:CAS No. 39068-94-5)

2-(Dimethylamino)-2-phenylbutan-1-ol

Cat. No.: B1334971
CAS No.: 39068-94-5
M. Wt: 193.28 g/mol
InChI Key: JDCWNZJOVSBOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Dimethylamino)-2-phenylbutan-1-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B1334971 2-(Dimethylamino)-2-phenylbutan-1-ol CAS No. 39068-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCWNZJOVSBOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959891
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39068-94-5
Record name 2-(Dimethylamino)-2-phenylbutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39068-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2RS)-2-(Dimethylamino)-2-phenylbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-(dimethylamino)-β-ethylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM2T99PCL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol from Propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for 2-(dimethylamino)-2-phenylbutan-1-ol, a valuable chiral auxiliary and synthetic intermediate, starting from propiophenone. The primary and most industrially viable method proceeds through a multi-step synthesis involving a key α-aminonitrile intermediate, a variation of the Strecker synthesis. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from propiophenone is a four-step process. This pathway is favored for its relatively mild conditions and high yields.[1][2] The overall transformation can be summarized as follows:

  • Addition Reaction (Strecker-type Synthesis): Propiophenone reacts with sodium cyanide and dimethylamine to form the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1][3]

  • Hydrolysis: The nitrile group is hydrolyzed under basic conditions to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[1][3]

  • Esterification: The resulting carboxylic acid is esterified to produce the corresponding ester, for example, methyl or ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate.[1][3]

  • Reduction: The final step involves the reduction of the ester to the target alcohol, this compound.[1][3]

An alternative, though less common for large-scale production, involves the formation of an epoxide intermediate.[3][4] This guide will focus on the more established nitrile-based pathway.

Reaction Mechanism and Experimental Protocols

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

This initial step is a nucleophilic addition reaction where an iminium ion, formed in situ from propiophenone and dimethylamine, is attacked by a cyanide nucleophile.[3] The reaction is typically performed under elevated pressure and temperature in a sealed autoclave.[1][3]

Experimental Protocol:

A detailed experimental procedure is provided in the following patent literature.[1][5] In a 1L autoclave, the following reagents are combined:

  • Propiophenone: 100 g (0.75 mol)

  • Sodium Cyanide: 45 g (0.91 mol)

  • 40% Dimethylamine in Methanol: 337 g

  • Water: 140 g

The mixture is stirred for 30 minutes, after which the temperature is raised. The reaction is maintained at a pressure of 0.3 MPa and a temperature of 60-80°C for 8 hours.[1][5] Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated through filtration and washing.

Quantitative Data:

ParameterValueReference
Propiophenone100 g (0.75 mol)[1][5]
Sodium Cyanide42-45 g (0.85-0.91 mol)[1][5]
40% Dimethylamine (Methanol)330-337 g[1][5]
Water140 g[1][5]
Temperature60-80 °C[3][5]
Pressure0.2–0.4 MPa[2][3]
Reaction Time8 hours[1][5]
Typical Yield 83-84% [1][3]
Purity (HPLC) 99.3% [1]
Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

The nitrile intermediate is hydrolyzed to a carboxylic acid. This is achieved by refluxing the nitrile in a basic solution.[1][2]

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is refluxed in an aqueous solution with a pH maintained at or above 12, typically using sodium hydroxide.[1][2] The completion of the reaction yields 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric Acid

The carboxylic acid is then converted to an ester to facilitate the final reduction. This is a standard Fischer esterification reaction.

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with an alcohol, such as ethanol, in the presence of a catalytic amount of concentrated sulfuric acid.[1][3] This reaction produces the corresponding ester, 2-(N,N-dimethylamino)-2-phenylbutyrate.

Step 4: Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate

The final step is the reduction of the ester to the primary alcohol.

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyrate is treated with a suitable reducing agent in an appropriate solvent.[1] While the patent literature mentions mixing the ester with a reducing agent and water, common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or ethanol.[1][3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall workflow and the chemical transformation.

Synthesis_Workflow Propiophenone Propiophenone Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Propiophenone->Aminonitrile  NaCN, (CH₃)₂NH, H₂O, MeOH   CarboxylicAcid 2-(N,N-dimethylamino)- 2-phenylbutyric Acid Aminonitrile->CarboxylicAcid  Hydrolysis (NaOH)   Ester 2-(N,N-dimethylamino)- 2-phenylbutyrate CarboxylicAcid->Ester  Esterification (EtOH, H₂SO₄)   FinalProduct This compound Ester->FinalProduct  Reduction   Reaction_Scheme cluster_step1 Step 1: Addition Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification cluster_step4 Step 4: Reduction Prop Propiophenone Plus1 + Reagents1 NaCN + (CH₃)₂NH Arrow1 AN 2-(N,N-dimethylamino)-2-phenylbutyronitrile AN2 2-(N,N-dimethylamino)-2-phenylbutyronitrile Arrow2 CA 2-(N,N-dimethylamino)-2-phenylbutyric Acid CA2 2-(N,N-dimethylamino)-2-phenylbutyric Acid Arrow3 Ester 2-(N,N-dimethylamino)-2-phenylbutyrate Ester2 2-(N,N-dimethylamino)-2-phenylbutyrate Arrow4 Final This compound

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(dimethylamino)-2-phenylbutan-1-ol. This tertiary amino alcohol is a key chemical intermediate, notably in the synthesis of the spasmolytic drug Trimebutine. This document consolidates available data on its chemical identity, physical and chemical properties, and provides a detailed experimental protocol for its multi-step synthesis. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, a visual representation of the synthetic workflow is provided using the DOT language.

Chemical Identity and Structure

This compound is a chiral molecule with a stereocenter at the second carbon of the butane chain. This carbon is bonded to a dimethylamino group, a phenyl group, an ethyl group, and a hydroxymethyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 39068-94-5
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Canonical SMILES CCC(CO)(C1=CC=CC=C1)N(C)C
InChI Key JDCWNZJOVSBOLK-UHFFFAOYSA-N
Synonyms 2-Dimethylamino-2-phenyl-1-butanol, β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine Impurity A

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and reaction chemistry. The available data, including experimentally determined and predicted values, are summarized below.

Physical Properties
PropertyValueSource
Physical State LiquidExperimental
Boiling Point 278.1 °C at 760 mmHgExperimental
Density 0.996 g/cm³Experimental
Flash Point 97 °CExperimental
Refractive Index 1.522Experimental
Melting Point Not available-
Chemical Properties
PropertyValueSource
pKa (Strongest Basic) 9.21Predicted
logP 2.12Predicted
Water Solubility 7.25 mg/mLPredicted
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and MethanolExperimental
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 4-

Synthesis Methodology

The most commonly cited synthesis of this compound is a four-step process commencing with a Strecker-type reaction, followed by hydrolysis, esterification, and final reduction.

Synthesis Workflow Diagram

Synthesis_Workflow Propiophenone Propiophenone Nitrile 2-(Dimethylamino)-2-phenylbutyronitrile Propiophenone->Nitrile  NaCN, (CH₃)₂NH, CH₃OH/H₂O   CarboxylicAcid 2-(Dimethylamino)-2-phenylbutanoic Acid Nitrile->CarboxylicAcid  NaOH, H₂O, Reflux   Ester 2-(Dimethylamino)-2-phenylbutyrate CarboxylicAcid->Ester  Ethanol, H₂SO₄, Reflux   FinalProduct This compound Ester->FinalProduct  Reducing Agent (e.g., NaBH₄)  

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies described in the patent literature.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • To a 1L autoclave, add 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of a 40% dimethylamine solution in methanol, and 140g of water.

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.

  • After the reaction, cool the autoclave to 30°C and release the pressure.

  • Pour the contents into a beaker and rinse the autoclave with water.

  • Cool the combined solution to 10°C and collect the precipitate by filtration.

  • Wash the filter cake with water and dry to yield the nitrile intermediate.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • In a round-bottom flask equipped with a reflux condenser, suspend the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step in water.

  • Add a solution of sodium hydroxide to adjust the pH to ≥ 12.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • To a round-bottom flask, add the 2-(N,N-dimethylamino)-2-phenylbutyric acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 15 hours.

  • After cooling, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 4: Reduction to this compound

  • Dissolve the 2-(N,N-dimethylamino)-2-phenylbutyrate in a suitable solvent such as isopropanol.

  • Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with saturated aqueous ammonium chloride and then with water until neutral.

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M+H]⁺ at an m/z corresponding to the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the tertiary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.

Biological Activity and Applications

Currently, there is limited direct research on the biological activity of this compound itself. Its primary significance lies in its role as a key intermediate in the synthesis of Trimebutine, a non-competitive spasmolytic agent that acts on the gastrointestinal tract. The structural similarity to Trimebutine suggests a potential for related biological activities, though this has not been extensively explored. It is also identified as an impurity in Trimebutine maleate preparations.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While many of its physical properties have been experimentally determined, key chemical descriptors such as pKa and logP rely on predicted values, highlighting an area for further experimental investigation. The provided multi-step synthesis protocol, derived from patent literature, offers a comprehensive pathway for its laboratory preparation. The characterization data underscores the importance of modern analytical techniques in verifying the identity and purity of this important chemical intermediate. Future research could focus on the experimental determination of its chemical properties and the exploration of its potential biological activities.

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanism of action of 2-(dimethylamino)-2-phenylbutan-1-ol is limited. This document infers its potential pharmacological activities based on its role as a known metabolite of the multimodal gastrointestinal drug, Trimebutine. The presented data and pathways primarily reflect the established pharmacology of Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-trimebutine).

Executive Summary

This compound is a tertiary amino alcohol and a recognized metabolite of Trimebutine, a drug used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] While direct pharmacological studies on this compound are scarce, its structural relationship to Trimebutine and its other metabolites suggests a potential interaction with a similar spectrum of biological targets. This guide synthesizes the known mechanisms of Trimebutine to propose a putative mechanism of action for this compound, focusing on its potential role as a modulator of opioid receptors and ion channels within the enteric nervous system.

Inferred Pharmacological Profile

Based on the pharmacology of Trimebutine, this compound is likely to possess some degree of activity at the following targets:

  • Opioid Receptors: Trimebutine and its primary metabolite, nor-trimebutine, are agonists at μ (mu), δ (delta), and κ (kappa) opioid receptors in the gastrointestinal tract.[2] This interaction is central to Trimebutine's ability to modulate gut motility and visceral sensitivity.

  • Ion Channels: Trimebutine has been shown to modulate the activity of voltage-gated sodium, calcium, and potassium channels.[2][3] This activity contributes to its spasmolytic and local anesthetic effects.

  • Muscarinic Receptors: A non-selective antagonist effect on muscarinic acetylcholine receptors (mAChRs) has been reported for Trimebutine and nor-trimebutine, which may contribute to its antispasmodic properties.[2]

The core structure of this compound forms the backbone of Trimebutine and nor-trimebutine, suggesting that it may retain some affinity for these targets, albeit likely with different potencies.

Data Presentation: Quantitative Analysis of Trimebutine and Nor-trimebutine

The following tables summarize the quantitative data for the binding affinities and functional activities of Trimebutine and its active metabolite, nor-trimebutine. This data serves as a benchmark for the potential activity of this compound.

Table 1: Opioid Receptor Binding Affinities

CompoundReceptor SubtypeKi (μM)Source
Trimebutineμ (mu)0.075[3]
δ (delta)0.9[3]
κ (kappa)1.09[3]
Nor-trimebutineμ (mu)0.15[3]
δ (delta)0.47[3]
κ (kappa)0.6[3]

Table 2: Ion Channel Activity

CompoundIon ChannelActionIC50 (μM)Source
TrimebutineVoltage-gated Na+ channelsBlock0.83[3]
Nor-trimebutineVoltage-gated Na+ channelsBlock1.23[3]
TrimebutineVoltage-gated K+ channelsBlock23[3]
TrimebutineL-type Ca2+ channelsInhibition>10[4]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols, adapted from studies on Trimebutine, would be essential.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue or from cell lines expressing recombinant human opioid receptors.

  • Incubation: Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-DAMGO for μ, [3H]-Naltrindole for δ, [3H]-U69,593 for κ) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To assess the effects of this compound on voltage-gated sodium, potassium, and calcium channels.

Methodology:

  • Cell Culture: Use primary cultures of dorsal root ganglion (DRG) neurons or cell lines stably expressing the ion channel of interest.

  • Recording: Employ the whole-cell patch-clamp technique to record ionic currents.

  • Voltage Protocols: Apply specific voltage protocols to elicit and isolate the currents of interest (e.g., depolarizing steps to activate sodium and calcium channels, and specific voltage ramps for potassium channels).

  • Drug Application: Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.

  • Data Analysis: Construct concentration-response curves to determine the IC50 for the inhibition of each ion channel current.

Visualizations

Signaling Pathways

The following diagrams illustrate the established signaling pathways of Trimebutine, which are the hypothesized targets for this compound.

Trimebutine_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Trimebutine Trimebutine / Metabolite Opioid_Receptor μ, δ, κ Opioid Receptor Trimebutine->Opioid_Receptor Agonist G_Protein Gαi/o Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Gut Motility & Visceral Sensation PKA->Cellular_Response

Caption: Putative opioid receptor signaling pathway for this compound.

Trimebutine_Ion_Channel_Modulation cluster_membrane Neuronal / Smooth Muscle Cell Membrane cluster_effects Pharmacological Effects Trimebutine Trimebutine / Metabolite Na_Channel Voltage-gated Na+ Channel Trimebutine->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel Trimebutine->Ca_Channel Inhibits K_Channel Voltage-gated K+ Channel Trimebutine->K_Channel Blocks Local_Anesthesia Local Anesthesia Na_Channel->Local_Anesthesia Spasmolysis Spasmolysis Ca_Channel->Spasmolysis Motility_Regulation Motility Regulation K_Channel->Motility_Regulation

Caption: Inferred ion channel modulation by this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_outcome Outcome Compound This compound Binding_Assay Radioligand Binding Assay (μ, δ, κ Opioid Receptors) Compound->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (Na+, K+, Ca2+ Channels) Compound->Patch_Clamp Ki_Determination Ki Determination (Cheng-Prusoff) Binding_Assay->Ki_Determination IC50_Determination IC50 Determination (Concentration-Response Curves) Patch_Clamp->IC50_Determination Pharmacological_Profile Elucidation of Pharmacological Profile and Mechanism of Action Ki_Determination->Pharmacological_Profile IC50_Determination->Pharmacological_Profile

Caption: Proposed experimental workflow for mechanism of action determination.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be experimentally defined, its structural identity as a core component and metabolite of Trimebutine provides a strong basis for hypothesizing its pharmacological targets. It is plausible that this compound contributes to the overall therapeutic effect of Trimebutine through weak interactions with opioid receptors and ion channels in the enteric nervous system.

Future research should focus on conducting the outlined experimental protocols to quantify the binding affinities and functional activities of this compound at these targets. Such studies would not only elucidate the specific role of this metabolite but also contribute to a more comprehensive understanding of the structure-activity relationships of this class of compounds and inform the development of new therapeutics for gastrointestinal disorders.

References

Spectroscopic Analysis of 2-(Dimethylamino)-2-phenylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(dimethylamino)-2-phenylbutan-1-ol, a significant intermediate in the synthesis of pharmaceuticals such as Trimebutine.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques that confirm its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment Interpretation
7.2–7.5mAromatic protons (C₆H₅)
4.8–5.2br sHydroxyl proton (-OH)
2.2–2.4sDimethylamino protons (-N(CH₃)₂)

Spectra acquired in DMSO-d₆.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Interpretation
3500-3200 (Broad)O-H Stretch, H-bondedHydroxyl (-OH) group
> 3000C-H StretchAromatic C-H
1600-1450C=C StretchAromatic Ring
1250-1020C-N StretchTertiary Amine (C-N)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

m/zIon TypeInterpretation
193.29[M]⁺Molecular Ion (Average Mass)
193.146664236[M]⁺Monoisotopic Molecular Ion
194.15395[M+H]⁺Protonated Molecular Ion

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is set to encompass all expected proton resonances. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

  • Data Processing: The final spectrum is typically baseline corrected.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

  • Data Acquisition:

    • For ESI, the sample solution is introduced into the ion source, where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺.

    • For EI, the sample is introduced into the source where it is vaporized and bombarded with a high-energy electron beam, leading to the formation of the molecular ion [M]⁺ and various fragment ions.

  • Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The resulting mass spectrum provides the molecular weight and, in the case of EI, a characteristic fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, IR, and MS, are essential for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a foundation for researchers to obtain reliable and reproducible data. This information is critical for quality control in synthetic processes and for the development of new pharmaceuticals.

References

CAS number 39068-94-5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 39068-94-5, is a tertiary amino alcohol of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a chiral center, a dimethylamino group, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.[1] This compound is principally recognized as a key precursor and a European Pharmacopoeia (EP) impurity of Trimebutine, a drug used to treat irritable bowel syndrome and other functional gastrointestinal disorders.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in pharmaceutical manufacturing.

Chemical Structure and Identification

The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group.[1] This means the compound can exist as a pair of enantiomers ((R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol).[1]

Table 1: Compound Identification

IdentifierValue
CAS Number 39068-94-5[2]
IUPAC Name This compound[5]
Molecular Formula C₁₂H₁₉NO[2]
Molecular Weight 193.29 g/mol [6]
InChI Key JDCWNZJOVSBOLK-UHFFFAOYSA-N[1]
Canonical SMILES CCC(CO)(C1=CC=CC=C1)N(C)C[2]
Synonyms β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine EP Impurity A, (2RS)-2-(Dimethylamino)-2-phenylbutanol[2][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and reaction optimization. The presence of the dimethylamino group imparts basic properties, while the phenyl group contributes to its hydrophobicity.[1]

Table 2: Physicochemical Data

PropertyValueSource
Appearance Liquid[7]
Density 0.996 g/cm³[2][7]
Boiling Point 278.1 °C at 760 mmHg[2][7]
Flash Point 97 °C[2]
Water Solubility 7.25 mg/mL (Predicted)[5]
logP 2.12 (Predicted)[5]
pKa (Strongest Acidic) 14.68 (Predicted)[5]
pKa (Strongest Basic) 9.21 (Predicted)[5]
Refractive Index 1.522[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2][6]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol[2]

Experimental Protocols

The synthesis of this compound is a multi-step process, often starting from propiophenone. The following protocols are based on methodologies described in patent literature.[8][9][10]

Synthesis of this compound

A common and well-documented method for synthesizing the title compound involves a four-step sequence starting from propiophenone.[1][8]

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-type Reaction)

  • Materials: Propiophenone (100g, 0.75 mol), sodium cyanide (45g, 0.91 mol), 40% dimethylamine in methanol solution (337g), water (140g).[8]

  • Protocol:

    • Charge a 1L autoclave with propiophenone, sodium cyanide, the dimethylamine solution, and water.[8]

    • Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.[8]

    • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours to facilitate the addition reaction.[8][9]

    • After the reaction, cool the autoclave to 30°C and release the pressure.[8]

    • Pour out the contents and rinse the vessel with water, bringing the total volume to 1200ml.[8]

    • Cool the aqueous mixture to 10°C using an ice-salt bath to precipitate the product.[8]

    • Filter the mixture, wash the filter cake with water, and dry to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[8]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Protocol:

    • The nitrile intermediate from Step 1 is hydrolyzed under basic conditions.[10]

    • The reaction is carried out by refluxing the nitrile in an aqueous solution with a pH value maintained at ≥ 12 (e.g., using sodium hydroxide).[10]

    • The reaction proceeds for 8-16 hours until completion to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[9]

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Protocol:

    • The carboxylic acid from Step 2 is mixed with an alcohol (e.g., ethanol) and concentrated sulfuric acid.[10]

    • The mixture is refluxed for 12-20 hours to perform the esterification.[9]

    • After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 8 with sodium carbonate.[9]

    • The ester product is extracted with a solvent like toluene, washed, dried, and concentrated.[9]

Step 4: Reduction to this compound

  • Protocol:

    • The ester from Step 3 is reduced to the primary alcohol.[1]

    • A reducing agent such as sodium borohydride is used for this transformation.[11]

    • The ester is mixed with the reducing agent and water in an appropriate organic solvent (e.g., isopropanol).[9]

    • The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.[11][12]

    • After completion, the solvent is removed by distillation, and the product is extracted, purified by vacuum distillation to yield this compound.[11][12]

Synthesis of Trimebutine from this compound

This compound serves as the direct precursor for the synthesis of Trimebutine via esterification.[1]

  • Materials: this compound (17.3g), 3,4,5-trimethoxybenzoic acid (21g), sulfuric acid (0.5g), toluene (200ml).[12]

  • Protocol:

    • In a 500ml four-neck flask, combine this compound, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[12]

    • Heat the mixture to reflux and remove water using a water separator for 6 hours.[12]

    • Cool the reaction mixture to 50°C and reduce the volume of toluene to approximately 50ml under reduced pressure.[12]

    • Further cool the mixture to 10°C and stir for 2 hours to induce crystallization.[12]

    • Filter the solid and dry to obtain Trimebutine.[12]

Biological Context and Significance

This compound is primarily significant in a pharmacological context as a metabolite and key intermediate of Trimebutine.[5][7] Trimebutine is a spasmolytic agent that regulates intestinal motility and is used to treat irritable bowel syndrome (IBS).[1][7] It is believed to exert its effects by causing a premature activation of phase III of the migrating motor complex in the digestive tract.[7] The biological activity of derivatives of this compound is an area of research, particularly concerning their potential impact on gastrointestinal functions.[1] Due to the structural similarity, it is plausible that the compound itself may possess some degree of spasmolytic activity, though this is not extensively documented.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from propiophenone.

G Synthesis of this compound A Propiophenone B 2-(N,N-dimethylamino)-2-phenylbutyronitrile A->B  Strecker-type Reaction (NaCN, (CH3)2NH) C 2-(N,N-dimethylamino)-2-phenylbutyric acid B->C  Hydrolysis (NaOH, H2O) D 2-(N,N-dimethylamino)-2-phenylbutyrate C->D  Esterification (Ethanol, H2SO4) E This compound D->E  Reduction (NaBH4)

Caption: Multi-step synthesis of this compound.

Relationship to Trimebutine

This diagram shows the role of this compound as a precursor and impurity in the context of the drug Trimebutine.

G Pharmaceutical Context of CAS 39068-94-5 cluster_synthesis Synthesis Pathway cluster_quality Quality Control A This compound (CAS 39068-94-5) B Trimebutine A->B Esterification with 3,4,5-trimethoxybenzoic acid C Trimebutine (Active Pharmaceutical Ingredient) D Trimebutine EP Impurity A (CAS 39068-94-5) C->D Is an impurity of

Caption: Role as a precursor and impurity of Trimebutine.

References

solubility profile of 2-(dimethylamino)-2-phenylbutan-1-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-(dimethylamino)-2-phenylbutan-1-ol (CAS No: 39068-94-5). Due to a notable absence of published quantitative solubility data for this compound in peer-reviewed literature, this document summarizes the existing qualitative and predicted data. Furthermore, it offers detailed, generalized experimental protocols for determining the solubility of this compound in common laboratory solvents, addressing the current information gap.

Core Compound Information

ParameterValueReference
Chemical Name This compound
Synonyms Trimebutine Impurity A, β-(dimethylamino)-β-ethylphenethyl alcohol[1]
CAS Number 39068-94-5[1][2][3][4][5]
Molecular Formula C₁₂H₁₉NO[2][6]
Molecular Weight 193.29 g/mol [6]
Appearance Liquid[7]

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is limited. The following table summarizes the available qualitative and computationally predicted data.

SolventCAS NumberSolubilityData Type
Water7732-18-57.25 mg/mLPredicted
Chloroform67-66-3Slightly SolubleQualitative[2]
Dichloromethane75-09-2Slightly SolubleQualitative[2]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly SolubleQualitative[2]
Methanol67-56-1Slightly SolubleQualitative[2]
Ethanol64-17-5Data Not Available-
Acetone67-64-1Data Not Available-
Acetonitrile75-05-8Data Not Available-

Experimental Protocols for Solubility Determination

Given the lack of comprehensive data, the following protocols are provided as standardized methods for determining the solubility of this compound in various laboratory solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes and analytical balance

Procedure:

  • Add 1 mL of the selected solvent to a clean test tube.

  • Weigh approximately 10 mg of this compound and add it to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible particles.

    • Partially Soluble: The solution is cloudy or contains suspended particles.

    • Insoluble: The compound remains as a separate phase (e.g., undissolved liquid droplets).

  • Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents

  • Screw-cap vials or flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

G start Start: Prepare Materials add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle filter Filter supernatant to remove undissolved particles settle->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC or other quantitative method dilute->analyze calculate Calculate solubility analyze->calculate end End: Report Solubility calculate->end

Caption: Workflow for Quantitative Solubility Determination.

This guide underscores the necessity for experimental determination of the solubility of this compound to support research and development activities. The provided protocols offer a robust framework for generating this critical data.

References

Chiral Properties of 2-(Dimethylamino)-2-phenylbutan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-phenylbutan-1-ol is a chiral tertiary amino alcohol that holds significance as a key intermediate and metabolite in the synthesis and metabolism of Trimebutine, a drug utilized for the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon atom bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group. This structural feature results in the existence of two enantiomers, (R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol. The stereochemistry of this compound is of critical importance as enantiomers of a chiral drug can exhibit markedly different pharmacological activities and metabolic profiles. While extensive research on the individual enantiomers of this compound is not widely published, the known stereospecific actions of its parent compound, Trimebutine, and its primary metabolite, nor-trimebutine, underscore the potential for differential biological effects of its own stereoisomers. This guide provides a comprehensive overview of the synthesis, chiral properties, and biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for racemic this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number 39068-94-5
Appearance Liquid
Boiling Point 278.1 °C at 760 mmHg
Density 0.996 g/cm³
Flash Point 97 °C
Refractive Index 1.522

Experimental Protocols

Synthesis of Racemic this compound

A common and well-documented method for the synthesis of racemic this compound proceeds through a multi-step pathway involving a nitrile intermediate.[1][2][3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine solution in methanol, and 140g of water.[2]

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to 80°C and maintain a pressure of 0.3 MPa for 8 hours to carry out the addition reaction.[2]

  • After the reaction, cool the autoclave to 30°C and release the pressure.

  • Transfer the reaction mixture and rinse the autoclave with water, adjusting the total volume to 1200ml.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • To the resulting solution of 2-(N,N-dimethylamino)-2-phenylbutyronitrile, add a sodium hydroxide solution to adjust the pH to ≥ 12.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile.

  • After cooling, acidify the reaction mixture to precipitate the 2-(N,N-dimethylamino)-2-phenylbutyric acid.

  • Isolate the solid product by filtration and dry.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Combine the 2-(N,N-dimethylamino)-2-phenylbutyric acid with ethanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture to effect esterification. The removal of water can be employed to drive the reaction to completion.

  • After the reaction is complete, neutralize the mixture and extract the ester with a suitable organic solvent.

  • Purify the 2-(N,N-dimethylamino)-2-phenylbutyrate by distillation under reduced pressure.

Step 4: Reduction to 2-(N,N-dimethylamino)-2-phenylbutan-1-ol

  • In a four-necked flask, dissolve 125g of 2-(N,N-dimethylamino)-2-phenylbutyrate in 300g of isopropanol and stir under cooling.[3]

  • Slowly add 36g of a borane reducing agent, such as sodium borohydride, in portions.[3]

  • Carefully add 60g of water dropwise and continue the reduction reaction at room temperature for 6 hours.[3]

  • Upon completion, add 200ml of a saturated sodium chloride solution and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Wash the combined organic layers with saturated aqueous ammonium chloride until neutral, then concentrate to yield the target product, 2-(N,N-dimethylamino)-2-phenylbutan-1-ol.[3]

G propiophenone Propiophenone nitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile propiophenone->nitrile Step 1: Addition NaCN_DMA NaCN, Dimethylamine, MeOH, H₂O acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid nitrile->acid Step 2: Hydrolysis hydrolysis NaOH, H₂O, Reflux ester 2-(N,N-dimethylamino)- 2-phenylbutyrate acid->ester Step 3: Esterification esterification Ethanol, H₂SO₄, Reflux final_product 2-(Dimethylamino)- 2-phenylbutan-1-ol ester->final_product Step 4: Reduction reduction Reducing Agent (e.g., NaBH₄), Isopropanol, H₂O

Synthesis of Racemic this compound
Chiral Resolution of Racemic this compound

General Protocol using Tartaric Acid:

  • Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol.

  • In a separate container, dissolve an equimolar amount of a chiral resolving agent, for example, D-(-)-tartaric acid, in the same solvent.

  • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to stand, possibly with cooling, to induce the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This will yield one of the diastereomers in enriched form.

  • The more soluble diastereomer will remain in the filtrate. This can be recovered by evaporation of the solvent.

  • To liberate the free enantiomer, treat the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid.

  • Extract the free amino alcohol enantiomer with an organic solvent and purify.

  • The specific rotation of the isolated enantiomer can then be measured to determine its optical purity.

Note: This is a generalized procedure and would require optimization of the solvent, temperature, and stoichiometry for the specific resolution of this compound.

G racemate Racemic Amino Alcohol ((R)- and (S)-enantiomers) diastereomers Diastereomeric Salts ((R,D)- and (S,D)-salts) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., (R,D)-salt) separation->less_soluble more_soluble More Soluble Salt (e.g., (S,D)-salt) separation->more_soluble basification1 Basification less_soluble->basification1 basification2 Basification more_soluble->basification2 enantiomer1 (R)-Enantiomer basification1->enantiomer1 enantiomer2 (S)-Enantiomer basification2->enantiomer2

Chiral Resolution via Diastereomeric Salt Formation

Chiral Properties

The chirality of this compound is a key feature influencing its biological interactions. However, specific quantitative data for its individual enantiomers are not extensively reported in the scientific literature.

Property(+)-Enantiomer(-)-Enantiomer
Specific Rotation ([α]ᴅ) Data not availableData not available
Absolute Configuration Not determinedNot determined

Note: The lack of specific rotation data in the literature prevents the assignment of the (+) or (-) designation to the (R) or (S) absolute configuration.

Biological Significance and Signaling Pathways

The biological relevance of the chiral properties of this compound is primarily understood through its role as a metabolite of Trimebutine. Trimebutine and its major active metabolite, N-monodesmethyltrimebutine (nor-trimebutine), exhibit complex pharmacological actions on the gastrointestinal tract, and these actions have been shown to be stereospecific.

Trimebutine and its metabolites act as regulators of gastrointestinal motility and visceral sensitivity through their interactions with various ion channels and receptors. Their effects are multimodal, involving interactions with opioid receptors and voltage-gated ion channels.

G trimebutine Trimebutine hydrolysis Ester Hydrolysis trimebutine->hydrolysis demethylation N-Demethylation trimebutine->demethylation metabolite 2-(Dimethylamino)- 2-phenylbutan-1-ol hydrolysis->metabolite nor_trimebutine Nor-trimebutine demethylation->nor_trimebutine further_metabolism Further Demethylation/ Conjugation metabolite->further_metabolism nor_trimebutine->further_metabolism excretion Excretion further_metabolism->excretion

Metabolic Pathway of Trimebutine

Studies have demonstrated that Trimebutine and nor-trimebutine can modulate sodium, potassium, and calcium channels in sensory neurons. This modulation is believed to contribute to their analgesic effects in conditions like IBS. The affinity for these channels and the resulting physiological effects can differ between the stereoisomers of Trimebutine and its metabolites.

G trimebutine Trimebutine & Metabolites (Stereoisomers) na_channel Voltage-gated Sodium Channels trimebutine->na_channel bind to k_channel Potassium Channels trimebutine->k_channel modulate ca_channel Calcium Channels trimebutine->ca_channel modulate inhibition Inhibition na_channel->inhibition modulation Modulation k_channel->modulation ca_channel->modulation analgesia Analgesia inhibition->analgesia motility_regulation GI Motility Regulation modulation->motility_regulation

Pharmacological Action of Trimebutine and its Metabolites

Conclusion

This compound is a chiral molecule with significant potential for stereospecific biological activity, primarily inferred from the actions of its parent compound, Trimebutine. While methods for its racemic synthesis are established, further research is needed to fully characterize the individual enantiomers, including their specific optical rotations and distinct pharmacological profiles. The development of efficient and specific protocols for the chiral resolution or asymmetric synthesis of (R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol is crucial for advancing our understanding of their roles in the overall therapeutic effects and metabolism of Trimebutine. Such studies would be invaluable for drug development professionals seeking to optimize the therapeutic index of related compounds by leveraging stereochemistry.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(dimethylamino)-2-phenylbutan-1-ol. This compound is a known primary degradation product and a key intermediate in the synthesis of the gastrointestinal motility regulator, Trimebutine. Due to the limited availability of direct studies on the thermal properties of this compound, this guide synthesizes information from forced degradation studies of its parent compound, Trimebutine maleate. The document outlines the conditions leading to the formation of this compound through hydrolysis and discusses its expected thermal behavior based on its chemical structure and data from related amino alcohol compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Trimebutine and related pharmaceutical compounds.

Introduction

This compound is a tertiary amino alcohol that plays a significant role in the pharmaceutical industry, primarily as a major metabolite and degradation product of Trimebutine.[1][2] Trimebutine, an antispasmodic agent, is susceptible to degradation, particularly through hydrolysis of its ester linkage. This process yields this compound and 3,4,5-trimethoxybenzoic acid.[3] Understanding the thermal stability and degradation pathways of this product is crucial for ensuring the quality, safety, and efficacy of Trimebutine formulations.

This guide provides a detailed examination of the formation of this compound under various stress conditions and offers insights into its potential thermal decomposition.

Degradation Profile: Formation from Trimebutine

The primary pathway for the formation of this compound is the hydrolysis of the ester bond in Trimebutine. This degradation is accelerated by exposure to acidic and alkaline conditions, as well as elevated temperatures and light.[1]

Hydrolytic Degradation

Forced degradation studies on Trimebutine maleate have demonstrated its susceptibility to hydrolysis.

  • Alkaline Hydrolysis: Under alkaline conditions, Trimebutine undergoes rapid hydrolysis. Refluxing with 0.1 M sodium hydroxide at 100°C for 30 minutes can lead to complete degradation, yielding this compound and 3,4,5-trimethoxybenzoic acid.[3][4]

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis also results in the formation of this compound. However, the reaction is generally slower than alkaline hydrolysis. Complete degradation under acidic conditions may require treatment with 1 M hydrochloric acid at 100°C for 12 hours.[3]

The following diagram illustrates the hydrolytic degradation pathway of Trimebutine.

G Trimebutine Trimebutine DegradationProducts Degradation Products Trimebutine->DegradationProducts Hydrolysis (Acid/Base, Heat) AminoAlcohol This compound DegradationProducts->AminoAlcohol BenzoicAcid 3,4,5-trimethoxybenzoic acid DegradationProducts->BenzoicAcid

Caption: Hydrolytic degradation of Trimebutine.

Thermal Stability Profile

The molecule possesses a primary alcohol, a tertiary amine, and a phenyl group. The thermal decomposition of amino alcohols can be complex. When heated to decomposition, compounds containing nitrogen and carbon can emit toxic fumes of nitrogen oxides (NOx).[5] The presence of the thermally stable phenyl group may influence the overall decomposition temperature.

Expected Thermal Decomposition

Based on the functional groups present, the following thermal degradation behaviors could be anticipated:

  • Dehydration: The primary alcohol may undergo dehydration at elevated temperatures.

  • Deamination and Rearrangement: Tertiary amino alcohols can undergo various thermal rearrangements and elimination reactions.

  • Oxidation: In the presence of an oxidant, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The tertiary amine can also be oxidized.

Further experimental studies, such as TGA and DSC, are required to quantitatively determine the thermal stability and decomposition profile of this compound.

Data Presentation

The following tables summarize the key information related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
AppearanceSolid
Boiling Point278.1 °C at 760 mmHg
Flash Point97 °C
Density0.996 g/cm³

Table 2: Summary of Forced Degradation Conditions for Trimebutine Maleate Leading to the Formation of this compound

Stress ConditionReagent/ConditionDurationOutcomeReference
Alkaline Hydrolysis0.1 M NaOH, Reflux30 minutesComplete degradation[3][4]
Acidic Hydrolysis1 M HCl, 100°C12 hoursComplete degradation[3]
PhotodegradationUV raysNot specifiedAccelerated decomposition[1]
Thermal (in solution)Temperature elevationNot specifiedAccelerated decomposition[1]

Experimental Protocols

The following are generalized experimental protocols for the forced degradation of Trimebutine maleate to produce this compound, based on literature descriptions.

Alkaline Hydrolysis

This protocol describes a method to achieve complete hydrolytic degradation of Trimebutine maleate under alkaline conditions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Weigh Trimebutine Maleate C Dissolve Trimebutine in NaOH A->C B Prepare 0.1 M NaOH Solution B->C D Reflux at 100°C for 30 min C->D E Cool the Solution D->E F Analyze by HPLC/TLC E->F

Caption: Alkaline hydrolysis workflow.

Procedure:

  • Accurately weigh a sample of Trimebutine maleate.

  • Dissolve the sample in a known volume of 0.1 M sodium hydroxide solution.

  • Heat the solution under reflux at 100°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Analyze the resulting solution using a validated stability-indicating HPLC or TLC method to confirm the presence of this compound and the absence of the parent drug.[2][3][4]

Acidic Hydrolysis

This protocol outlines the procedure for acid-catalyzed hydrolysis of Trimebutine maleate.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Weigh Trimebutine Maleate C Dissolve Trimebutine in HCl A->C B Prepare 1 M HCl Solution B->C D Heat at 100°C for 12 hours C->D E Cool the Solution D->E F Analyze by HPLC/TLC E->F

Caption: Acidic hydrolysis workflow.

Procedure:

  • Accurately weigh a sample of Trimebutine maleate.

  • Dissolve the sample in a known volume of 1 M hydrochloric acid.

  • Heat the solution at 100°C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Analyze the resulting solution using a validated stability-indicating HPLC or TLC method to identify the degradation products.[2][3]

Conclusion

This compound is a significant degradation product of Trimebutine, formed primarily through hydrolysis. While direct quantitative data on its thermal stability is scarce, its formation under forced degradation conditions is well-documented. The provided information on its degradation profile and the experimental protocols for its generation from Trimebutine serve as a critical resource for pharmaceutical scientists and researchers. Further investigation into the specific thermal decomposition kinetics and pathways of this compound is warranted to build a more complete stability profile. This will ultimately contribute to the development of more robust and stable formulations of Trimebutine.

References

The Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol: A Technical Guide on its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dimethylamino)-2-phenylbutan-1-ol is a chiral amino alcohol that holds significant importance as a key intermediate in the synthesis of the gastrointestinal motility regulator, Trimebutine. Its discovery and the evolution of its synthesis are intrinsically linked to the development of this therapeutic agent. This technical guide provides an in-depth exploration of the history, synthesis, and relevant biological pathways associated with this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The history of this compound is fundamentally tied to the development of Trimebutine [3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester], an antispasmodic agent used for treating irritable bowel syndrome and other functional gastrointestinal disorders since the 1970s. Early synthesis of Trimebutine, as indicated in historical patent literature, involved the esterification of this compound.

An early method for the preparation of Trimebutine, described in British Patent GB1342547, involved a transesterification reaction. This process utilized an ester of 3,4,5-trimethoxybenzoic acid and this compound. This suggests that the synthesis of the amino alcohol precursor was an established process at the time.

Over the decades, synthetic methodologies have evolved to improve yield, reduce the use of hazardous materials, and streamline the manufacturing process. Modern approaches, detailed in more recent patent literature, provide more explicit and optimized protocols for the synthesis of this crucial intermediate.

Synthetic Pathways

Two primary synthetic routes for this compound have been prominently described in the scientific and patent literature.

Multi-Step Synthesis via a Nitrile Intermediate

This widely implemented four-step synthesis commences with propiophenone and proceeds through a nitrile intermediate. This method is well-documented in recent patents, offering detailed experimental protocols and quantitative data.

A logical workflow for this synthesis is as follows:

G propiophenone Propiophenone addition Addition Reaction propiophenone->addition na_cn_dm NaCN, Dimethylamine na_cn_dm->addition nitrile 2-(Dimethylamino)-2-phenylbutyronitrile addition->nitrile hydrolysis Hydrolysis (NaOH) nitrile->hydrolysis acid 2-(Dimethylamino)-2-phenylbutyric Acid hydrolysis->acid esterification Esterification (Ethanol, H2SO4) acid->esterification ester 2-(Dimethylamino)-2-phenylbutyrate esterification->ester reduction Reduction ester->reduction final_product This compound reduction->final_product

Caption: Workflow for the multi-step synthesis of this compound.

The following protocol is a synthesis of information from various patents and scientific documents.

Step 1: Addition Reaction to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Reactants: Propiophenone, Sodium Cyanide, Dimethylamine solution in Methanol, and Water.

  • Procedure: The reactants are combined in an autoclave. The mixture is stirred and heated under pressure.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 60-80°C and a pressure of 0.3 MPa for approximately 8 hours.

  • Work-up: After cooling and depressurization, the reaction mixture is diluted with water and cooled to precipitate the product. The solid is collected by filtration, washed, and dried.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Reactants: 2-(N,N-dimethylamino)-2-phenylbutyronitrile and Sodium Hydroxide solution.

  • Procedure: The nitrile is refluxed in an aqueous sodium hydroxide solution.

  • Reaction Conditions: The hydrolysis is conducted under basic conditions (pH ≥ 12) for several hours until the reaction is complete.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid, which is then isolated.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reactants: 2-(N,N-dimethylamino)-2-phenylbutyric acid, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., concentrated Sulfuric Acid).

  • Procedure: The carboxylic acid is refluxed with the alcohol in the presence of the acid catalyst.

  • Reaction Conditions: The esterification is typically carried out at the reflux temperature of the alcohol for 12-15 hours.

  • Work-up: The excess alcohol is removed, and the reaction mixture is neutralized. The ester is then extracted with an organic solvent, washed, and purified.

Step 4: Reduction to this compound

  • Reactants: 2-(N,N-dimethylamino)-2-phenylbutyrate and a reducing agent (e.g., Sodium Borohydride).

  • Procedure: The ester is dissolved in a suitable solvent and treated with the reducing agent.

  • Work-up: After the reaction is complete, the mixture is quenched, and the product is extracted, washed, and purified.

The following table summarizes the quantitative data from various reported examples of this synthesis.

StepReactantMolar/Mass RatioTemperature (°C)Pressure (MPa)Time (h)Yield (%)
1. Addition Propiophenone0.75 mol60-800.3884-90
Sodium Cyanide0.85-0.91 mol
40% Dimethylamine in Methanol330-337 g
Water140 g
2. Hydrolysis 2-(Dimethylamino)-2-phenylbutyronitrile0.67 molRefluxAtmospheric12~95
Sodium Hydroxide80 g
Water160 g
3. Esterification 2-(Dimethylamino)-2-phenylbutyric acid120 gRefluxAtmospheric15~92
Ethanol300 g
Concentrated H₂SO₄214 g
4. Reduction 2-(Dimethylamino)-2-phenylbutyrate125 gRoom Temp.Atmospheric-83-84
Reducing Agent (e.g., NaBH₄)36 g
Synthesis via an Oxirane Intermediate

An alternative route to this compound involves the formation of an oxirane intermediate from propiophenone.

A simplified workflow for this pathway is as follows:

G propiophenone Propiophenone oxirane_formation Oxirane Formation propiophenone->oxirane_formation trimethylsulfoxonium_iodide Trimethylsulfoxonium Iodide, NaH trimethylsulfoxonium_iodide->oxirane_formation oxirane 2-ethyl-2-phenyloxirane oxirane_formation->oxirane ring_opening Ring Opening with Dimethylamine oxirane->ring_opening final_product This compound ring_opening->final_product

Caption: Workflow for the synthesis of this compound via an oxirane intermediate.

Step 1: Formation of 2-ethyl-2-phenyloxirane

  • Reactants: Propiophenone, Trimethylsulfoxonium iodide, and a strong base (e.g., Sodium Hydride) in a suitable solvent (e.g., DMSO/THF).

  • Procedure: The base is used to form the ylide from trimethylsulfoxonium iodide, which then reacts with propiophenone to form the epoxide.

Step 2: Ring-opening of the Oxirane

  • Reactants: 2-ethyl-2-phenyloxirane and Dimethylamine.

  • Procedure: The oxirane is treated with dimethylamine, which acts as a nucleophile to open the epoxide ring, yielding the desired amino alcohol.

This route is generally shorter but may require chromatographic purification, making it less suitable for large-scale industrial production.

Biological Context: Signaling Pathway of Trimebutine

As this compound is a direct precursor to Trimebutine, understanding the mechanism of action of Trimebutine provides the relevant biological context. Trimebutine exhibits a complex pharmacological profile, acting as a multimodal regulator of gastrointestinal motility. Its effects are mediated through interactions with various receptors and ion channels.

The signaling pathway of Trimebutine can be visualized as follows:

G cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_peptides GI Peptides trimebutine Trimebutine mu μ-opioid receptor trimebutine->mu Agonist kappa κ-opioid receptor trimebutine->kappa Agonist delta δ-opioid receptor trimebutine->delta Agonist l_type_ca L-type Ca²⁺ channels trimebutine->l_type_ca Inhibition k_channels K⁺ channels trimebutine->k_channels Modulation motilin Motilin Release trimebutine->motilin vip_gastrin Modulation of VIP, Gastrin trimebutine->vip_gastrin gi_motility Regulation of GI Motility mu->gi_motility kappa->gi_motility delta->gi_motility l_type_ca->gi_motility k_channels->gi_motility motilin->gi_motility vip_gastrin->gi_motility

Caption: Signaling pathways modulated by Trimebutine.

Trimebutine's primary mechanisms of action include:

  • Opioid Receptor Agonism: It acts as an agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract. This interaction is crucial for its ability to normalize bowel motility, either stimulating or inhibiting contractions depending on the physiological state.

  • Modulation of Ion Channels: Trimebutine affects ion channels in smooth muscle cells of the gut. It inhibits L-type calcium channels, reducing calcium influx and thereby decreasing muscle contractility. It also modulates potassium channels, which contributes to its spasmolytic effects.

  • Regulation of Gastrointestinal Peptides: The drug can influence the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), and gastrin, which play significant roles in regulating digestive functions.

Conclusion

This compound remains a compound of significant interest, primarily due to its role as a precursor to the widely used therapeutic agent, Trimebutine. The evolution of its synthesis from early transesterification methods to more refined and higher-yielding multi-step processes reflects the advancements in synthetic organic chemistry. A thorough understanding of these synthetic routes, coupled with an appreciation of the biological pathways influenced by its derivative, Trimebutine, is essential for researchers and professionals engaged in the discovery and development of new therapeutic agents for gastrointestinal disorders. The detailed protocols and quantitative data presented herein provide a valuable resource for the practical synthesis and further investigation of this important molecule.

Methodological & Application

Application Note: Quantification of 2-(dimethylamino)-2-phenylbutan-1-ol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(dimethylamino)-2-phenylbutan-1-ol in human plasma. This compound is a known impurity and metabolite of Trimebutine. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for in vitro quantitative analysis in a research setting.

Introduction

This compound is a tertiary amino alcohol of interest in pharmaceutical research and drug development. It is recognized as an impurity in the synthesis of Trimebutine (Trimebutine EP Impurity A) and is also a metabolite of this drug. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note presents a robust LC-MS/MS method for the determination of this compound in human plasma, providing researchers with a detailed protocol for their studies. The methodology is based on established principles for the analysis of trimebutine and its metabolites, ensuring a high degree of relevance and reliability.[1][2][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human Plasma (drug-free)

  • Deionized Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction procedure was employed for the extraction of the analyte and internal standard from human plasma.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 20% B to 80% B over 5 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Analyte: m/z 194.3 → 117.1; IS: (To be determined based on the selected IS)
Collision Energy Optimized for the specific analyte and instrument
Source Temp. 500 °C

Data Presentation

The quantitative performance of the method was evaluated, and the results are summarized in the table below. The parameters are based on typical performance characteristics observed for similar analytical methods.[1][3]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Extraction Recovery > 70%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow sample Human Plasma Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection analysis Data Acquisition and Analysis injection->analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for routine analysis in a research environment, facilitating pharmacokinetic and metabolic studies of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(dimethylamino)-2-phenylbutan-1-ol is a tertiary amino alcohol. It is recognized as a metabolite of the gastrointestinal motility modifier, Trimebutine.[1][2] Accurate and robust analytical methods are essential for its quantification in various matrices for pharmacokinetic studies, quality control of related pharmaceutical products, and metabolic research. This application note presents a reliable HPLC method for the analysis of this compound.

Physicochemical Properties of this compound [2][3]

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
pKa (Strongest Basic)9.21 (Predicted)
logP2.12 (Predicted)
Boiling Point278.1°C at 760 mmHg

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The presence of the phenyl group allows for UV detection.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid)
Gradient 30% Acetonitrile, increasing to 70% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 215 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Summary

The developed method was validated for linearity, precision, and accuracy.

Validation ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Potential for Chiral Separation

This compound possesses a chiral center. For enantiomeric separation, a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, would be required.[4] Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column is a viable strategy.[5][6]

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For Bulk Drug Substance: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): A protein precipitation step is recommended. Mix 100 µL of the plasma sample with 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and inject it into the HPLC system.[7]

3. HPLC System Setup and Operation

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve the appropriate amount of ammonium acetate in water to make a 10 mM solution. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm filter.

    • Organic Phase: HPLC-grade acetonitrile.

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence with standards, samples, and blanks.

  • Data Acquisition and Processing: Integrate the peak corresponding to this compound and use the calibration curve generated from the standard solutions to quantify the analyte in the samples.

4. Protocol for Chiral Separation (Conceptual)

  • Column Selection: Employ a chiral column, for example, a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and isopropanol. For reversed-phase chiral separations, a mixture of acetonitrile and water or a buffered aqueous solution would be used.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Detection: Use UV detection as in the achiral method.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation cluster_final Finalization A Define Analytical Target B Review Physicochemical Properties A->B C Select Column (e.g., C18) B->C D Optimize Mobile Phase C->D E Set Detector Wavelength (UV) D->E F Optimize Flow Rate & Temperature E->F G Linearity F->G H Precision F->H I Accuracy F->I J LOD & LOQ F->J K Finalized HPLC Method G->K H->K I->K J->K Analyte_Structure_and_Metabolism cluster_drug Parent Drug cluster_metabolism Metabolic Process cluster_analyte Target Analyte Trimebutine Trimebutine Metabolism Metabolism (e.g., in Liver) Trimebutine->Metabolism Analyte 2-(dimethylamino)-2- phenylbutan-1-ol Metabolism->Analyte

References

Application Notes and Protocols for 2-(dimethylamino)-2-phenylbutan-1-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 2-(dimethylamino)-2-phenylbutan-1-ol as a key chemical intermediate. This tertiary amino alcohol is a valuable building block, primarily recognized for its role in the synthesis of the gastrointestinal motility drug, Trimebutine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 39068-94-5[1][2][3]
Molecular Formula C₁₂H₁₉NO[1][2][3]
Molecular Weight 193.29 g/mol [2]
Appearance Solid[3][4]
Boiling Point 278.1 °C at 760 mmHg[1][2]
Density 0.996 g/cm³[1][2]
Flash Point 97 °C[1]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds through a multi-step pathway starting from propiophenone.[5] This process involves the formation of a nitrile intermediate, followed by hydrolysis, esterification, and final reduction.[5]

Experimental Protocol: Multi-step Synthesis via Nitrile Intermediate

This protocol is based on a widely recognized synthetic route.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a sealed autoclave, combine propiophenone, sodium cyanide, and a solution of dimethylamine in aqueous methanol.[5][6]

  • Heat the mixture under elevated temperature and pressure. For example, a reaction can be run at 60-80 °C and 0.3 MPa for 8 hours.

  • After the reaction, cool the vessel and release the pressure.

  • The resulting α-aminonitrile can be isolated and purified for the next step.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Hydrolyze the 2-(N,N-dimethylamino)-2-phenylbutyronitrile under basic conditions (pH ≥ 12) using a base such as sodium hydroxide.[5][6]

  • Reflux the reaction mixture until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter and dry the product, 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Reflux the 2-(N,N-dimethylamino)-2-phenylbutyric acid with an alcohol (e.g., ethanol) and a catalytic amount of concentrated sulfuric acid.[5][6]

  • Continue the reflux for several hours to drive the esterification to completion.

  • After cooling, neutralize the excess acid and extract the ester with a suitable organic solvent.

  • Purify the ester by distillation or chromatography.

Step 4: Reduction to this compound

  • Reduce the ester, 2-(N,N-dimethylamino)-2-phenylbutyrate, using a suitable reducing agent.

  • The choice of reducing agent is critical for high yield and selectivity.[6]

  • A common method involves the use of a reducing agent in an appropriate solvent, followed by aqueous workup.

  • Purify the final product, this compound, by recrystallization or chromatography.

A patent (CN103896782A) provides specific quantities and yields for a similar process, as summarized in the table below.

StepReactantsConditionsProductYieldPurity (HPLC)
Addition Propiophenone (100g), Sodium Cyanide (45g), 40% Dimethylamine in Methanol (337g), Water (140g)80°C, 0.3MPa, 8h2-(N,N-dimethylamino)-2-phenylbutyronitrile--
Esterification 2-(N,N-dimethylamino)-2-phenylbutyric acid (120g), Ethanol (300g), Sulfuric Acid (214g)Reflux, 15h2-(N,N-dimethylamino)-2-phenylbutyrate89.8%98.6%
Reduction --This compound84%98.8%

Note: The yield for the addition and hydrolysis steps were not explicitly provided in the summarized text.

G propiophenone Propiophenone aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile propiophenone->aminonitrile  NaCN, Dimethylamine,  MeOH/H2O, Heat, Pressure carboxylic_acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid aminonitrile->carboxylic_acid  NaOH, H2O,  Reflux (Hydrolysis) ester 2-(N,N-dimethylamino)- 2-phenylbutyrate carboxylic_acid->ester  Ethanol, H2SO4,  Reflux (Esterification) final_product 2-(dimethylamino)- 2-phenylbutan-1-ol ester->final_product  Reducing Agent  (Reduction)

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Trimebutine

The primary application of this compound is as a direct precursor to Trimebutine, a drug used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders.[5] The synthesis involves an esterification reaction.

Experimental Protocol: Synthesis of Trimebutine

This protocol describes the esterification of this compound with 3,4,5-trimethoxybenzoyl chloride.

  • Dissolve this compound in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add an acid scavenger, for example, triethylamine.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Trimebutine.

G cluster_reactants Reactants intermediate 2-(dimethylamino)- 2-phenylbutan-1-ol trimebutine Trimebutine intermediate->trimebutine  Triethylamine, DMAP,  THF (Esterification) reagent 3,4,5-Trimethoxybenzoyl chloride reagent->trimebutine

Caption: Synthesis of Trimebutine from the intermediate.

Pharmacological Context of Derivatives: Trimebutine's Mechanism of Action

Derivatives of this compound, most notably Trimebutine, exhibit interesting pharmacological properties. Trimebutine acts as a modulator of gastrointestinal motility and has analgesic effects.[7][8] Its mechanism of action is multimodal, involving interactions with opioid receptors and ion channels in the enteric nervous system.[4]

Trimebutine is an agonist of peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[7][8][9] It also modulates the activity of L-type calcium channels and calcium-dependent potassium channels.[6][10] This dual action allows it to normalize bowel movements, either stimulating or inhibiting contractions depending on the physiological state of the gut.[6]

G cluster_receptors Opioid Receptors cluster_channels Ion Channels trimebutine Trimebutine mu_receptor μ-opioid Receptor trimebutine->mu_receptor Agonist kappa_receptor κ-opioid Receptor trimebutine->kappa_receptor Agonist delta_receptor δ-opioid Receptor trimebutine->delta_receptor Agonist ca_channel L-type Ca²⁺ Channel trimebutine->ca_channel Inhibition k_channel Ca²⁺-dependent K⁺ Channel trimebutine->k_channel Inhibition motility Modulation of Gastrointestinal Motility mu_receptor->motility analgesia Analgesia mu_receptor->analgesia kappa_receptor->motility delta_receptor->motility ca_channel->motility k_channel->motility

Caption: Simplified signaling pathway of Trimebutine.

Other Potential Applications

While the synthesis of Trimebutine is the most prominent application, this compound is also used more broadly in the production of other chemicals, organic compounds, and dyes.[3][4] It can be used to synthesize other ester and ether derivatives. For example, it can be reacted with various acyl chlorides or alkyl halides to produce a range of molecules with potentially novel biological activities. Further research into these derivatives could open new avenues for drug discovery and development. Additionally, it has been noted that this compound can be combined with other chemicals, such as dioctadecyl phosphite, to enhance the stability and performance of chemical formulations, particularly in lubricants and coatings.[4]

References

Application Notes and Protocols: 2-(Dimethylamino)-2-phenylbutan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-(dimethylamino)-2-phenylbutan-1-ol as a chiral ligand and organocatalyst in asymmetric synthesis. Due to a lack of direct literature precedent for this specific compound in asymmetric catalysis, the following protocols and data are based on well-established applications of structurally similar chiral amino alcohols. These notes, therefore, serve as a guide for the anticipated utility and starting point for the experimental investigation of this compound in enantioselective transformations.

Overview of Potential Applications

This compound possesses key structural features that make it a promising candidate for asymmetric catalysis. The presence of a chiral tertiary amino alcohol moiety allows it to act as a bidentate ligand for metal catalysts or to function as an organocatalyst. Its potential applications are primarily in the following areas:

  • As a Chiral Ligand in Asymmetric Addition of Organozinc Reagents to Aldehydes: Chiral amino alcohols are widely used to induce enantioselectivity in the addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. The nitrogen and oxygen atoms of this compound can chelate to the zinc atom, creating a chiral environment that directs the stereochemical outcome of the alkyl transfer.

  • As an Organocatalyst in Asymmetric Aldol Reactions: The bifunctional nature of the amino alcohol allows it to potentially catalyze aldol reactions. The amine can form an enamine intermediate with a ketone donor, while the hydroxyl group can act as a hydrogen bond donor to activate the aldehyde acceptor, facilitating a stereocontrolled reaction.

  • As a Chiral Auxiliary: While less common for this type of structure, the hydroxyl group could be used to attach the molecule to a prochiral substrate, directing a subsequent diastereoselective transformation.

Data Presentation: Anticipated Performance in Asymmetric Catalysis

The following tables summarize the expected quantitative data for the application of enantiomerically pure (R)- or (S)-2-(dimethylamino)-2-phenylbutan-1-ol in key asymmetric reactions, based on results reported for analogous chiral amino alcohols.

Table 1: Hypothetical Application in the Asymmetric Addition of Diethylzinc to Benzaldehyde

EntryChiral Ligand (mol%)AldehydeOrganozinc ReagentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(S)-2-(dimethylamino)-2-phenylbutan-1-ol (5)BenzaldehydeDiethylzincToluene02>95up to 98 (S)
2(R)-2-(dimethylamino)-2-phenylbutan-1-ol (5)BenzaldehydeDiethylzincToluene02>95up to 98 (R)
3(S)-2-(dimethylamino)-2-phenylbutan-1-ol (2)4-ChlorobenzaldehydeDiethylzincHexane254>90up to 95 (S)
4(S)-2-(dimethylamino)-2-phenylbutan-1-ol (2)CyclohexanecarboxaldehydeDiethylzincToluene06>90up to 92 (S)

Table 2: Hypothetical Application in the Asymmetric Aldol Reaction

EntryOrganocatalyst (mol%)KetoneAldehydeSolventAdditiveTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1(S)-2-(dimethylamino)-2-phenylbutan-1-ol (20)Acetone4-NitrobenzaldehydeDMSO-2524~80-up to 70 (S)
2(S)-2-(dimethylamino)-2-phenylbutan-1-ol (20)Cyclohexanone4-NitrobenzaldehydeNMPAcetic Acid448~9095:5up to 95 (S, anti)

Experimental Protocols

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using (S)-2-(dimethylamino)-2-phenylbutan-1-ol as a chiral ligand.

Materials:

  • (S)-2-(dimethylamino)-2-phenylbutan-1-ol

  • Toluene, anhydrous

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-(dimethylamino)-2-phenylbutan-1-ol (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and stir the solution at room temperature for 10 minutes.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the solution of the chiral ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines a general procedure for the organocatalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using (S)-2-(dimethylamino)-2-phenylbutan-1-ol.

Materials:

  • (S)-2-(dimethylamino)-2-phenylbutan-1-ol

  • Cyclohexanone, freshly distilled

  • 4-Nitrobenzaldehyde

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a vial, add (S)-2-(dimethylamino)-2-phenylbutan-1-ol (0.1 mmol, 20 mol%), 4-nitrobenzaldehyde (0.5 mmol), and anhydrous NMP (1 mL).

  • Add acetic acid (0.1 mmol, 20 mol%) to the mixture.

  • Stir the solution at room temperature for 10 minutes.

  • Add freshly distilled cyclohexanone (2.5 mmol) to the reaction mixture.

  • Stir the reaction at 4 °C and monitor its progress by TLC.

  • Upon completion (typically 48-72 hours), dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Asymmetric_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ligand Chiral Ligand (this compound) Preparation Mix Ligand and Solvent under Inert Atmosphere Ligand->Preparation Solvent Anhydrous Toluene Solvent->Preparation ReactionVessel Reaction at 0°C Preparation->ReactionVessel Organozinc Diethylzinc Organozinc->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Quench Quench with aq. NH4Cl ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Alcohol Product Purification->Product

Caption: General workflow for the asymmetric addition of diethylzinc to an aldehyde.

Catalytic_Cycle cluster_activation Catalyst Formation cluster_cycle Catalytic Cycle L Chiral Ligand (L) Catalyst L-Zn-Et (Active Catalyst) L->Catalyst ZnEt2 Et2Zn ZnEt2->Catalyst Coordination Aldehyde Coordination Addition Ethyl Transfer Coordination->Addition RCHO ProductRelease Product Release Addition->ProductRelease Intramolecular rearrangement ProductRelease->Coordination Et2Zn Product Chiral Alcohol Product ProductRelease->Product

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Application Notes and Protocols for the Preparation of 2-(Dimethylamino)-2-phenylbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol and its key derivatives. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the gastrointestinal motility regulator, Trimebutine. The following protocols are designed to guide researchers in the preparation of a variety of derivatives for use in drug discovery and development, particularly for structure-activity relationship (SAR) studies.

Synthesis of the Parent Compound: this compound

The most common and well-documented synthesis of this compound is a four-step process commencing with propiophenone. This pathway involves the formation of a nitrile intermediate, followed by hydrolysis, esterification, and a final reduction.

Experimental Protocol: Multi-step Synthesis[1][2][3][4]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine solution in methanol, and 140g of water.

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.

  • After the reaction, cool the autoclave to 30°C and carefully release the pressure.

  • Pour the reaction mixture into a larger vessel and dilute with water to a total volume of 1200ml.

  • Cool the mixture to 10°C using an ice bath, which will cause the product to precipitate.

  • Collect the solid product by filtration and wash the filter cake twice with 100ml of cold water.

  • Dry the resulting solid to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • In a round-bottom flask equipped with a reflux condenser, combine 120g of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (0.67 mol), 80g of sodium hydroxide (2 mol), and 160g of water. The pH of the solution should be at least 12.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture and acidify to pH 2 with hydrochloric acid.

  • Extract the product twice with 200ml of toluene.

  • Combine the organic layers and concentrate under reduced pressure to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • In a round-bottom flask, combine 120g of 2-(N,N-dimethylamino)-2-phenylbutyric acid, 300g of ethanol, and 214g of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After cooling, carefully pour the reaction mixture into ice water and basify with a suitable base (e.g., sodium carbonate) to neutralize the excess acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 4: Reduction to this compound

  • In a four-necked flask, dissolve 125g of 2-(N,N-dimethylamino)-2-phenylbutyrate in 300g of isopropanol.

  • While cooling the flask in an ice bath, slowly add 36g of sodium borohydride in portions.

  • Slowly add 60g of water dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Quench the reaction by adding 200ml of a saturated aqueous solution of sodium chloride.

  • Stir for 30 minutes and then separate the organic layer.

  • Extract the aqueous layer with 200ml of toluene.

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution until neutral, and then concentrate under reduced pressure to obtain this compound.

StepProductTypical YieldPurity (HPLC)
12-(N,N-dimethylamino)-2-phenylbutyronitrile84.1%99.3%
4This compound84%98.8%

Preparation of Derivatives

The parent compound, this compound, possesses three main sites for chemical modification: the hydroxyl group, the dimethylamino group, and the phenyl ring. The following protocols describe the preparation of key derivatives.

Ester Derivatives (O-Acylation)

Esterification of the primary alcohol is a key transformation, as exemplified by the synthesis of Trimebutine.

Protocol 2.1.1: Synthesis of Trimebutine (2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate)

  • Dissolve this compound in a suitable solvent such as THF.

  • Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield Trimebutine.

Aldehyde and Carboxylic Acid Derivatives (Oxidation)

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

Protocol 2.2.1: Synthesis of 2-(Dimethylamino)-2-phenylbutanal (Aldehyde Derivative)

This protocol is a general method for the oxidation of primary alcohols to aldehydes.

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask.

  • Add a solution of this compound in dichloromethane to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography.

Protocol 2.2.2: Synthesis of 2-(Dimethylamino)-2-phenylbutanoic Acid (Carboxylic Acid Derivative)

This protocol utilizes the hydrolysis of the nitrile intermediate from the parent compound synthesis.

  • Follow Step 2 of the multi-step synthesis of the parent compound.

DerivativeReagentsReaction Type
Trimebutine3,4,5-Trimethoxybenzoyl chloride, Triethylamine, DMAPEsterification
2-(Dimethylamino)-2-phenylbutanalPyridinium chlorochromate (PCC)Oxidation (mild)
2-(Dimethylamino)-2-phenylbutanoic acidSodium hydroxide, waterHydrolysis
N-Oxide Derivatives

The tertiary amine of this compound can be oxidized to an N-oxide.

Protocol 2.3.1: Synthesis of this compound N-oxide

This is a general protocol for the N-oxidation of tertiary amines.

  • Dissolve this compound in a suitable solvent like methanol or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the excess m-CPBA with a reducing agent (e.g., sodium sulfite solution).

  • Basify the solution with sodium bicarbonate and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-oxide.

Quaternary Ammonium Salt Derivatives (N-Alkylation)

The tertiary amine can be alkylated to form quaternary ammonium salts, which can alter the compound's solubility and biological activity.

Protocol 2.4.1: Synthesis of a Quaternary Ammonium Salt Derivative

This is a general protocol for the quaternization of tertiary amines.

  • Dissolve this compound in a suitable solvent such as acetone or acetonitrile.

  • Add an excess of an alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating. The product will often precipitate out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration and wash with the reaction solvent or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture and triturate with diethyl ether to induce precipitation.

  • Dry the resulting solid to obtain the quaternary ammonium salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of this compound and its derivatives.

Synthesis_of_Parent_Compound propiophenone Propiophenone nitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile propiophenone->nitrile NaCN, (CH3)2NH, MeOH/H2O acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid nitrile->acid NaOH, H2O (Hydrolysis) ester 2-(N,N-dimethylamino)- 2-phenylbutyrate acid->ester EtOH, H2SO4 (Esterification) parent 2-(Dimethylamino)- 2-phenylbutan-1-ol ester->parent NaBH4 (Reduction)

Caption: Multi-step synthesis of this compound.

Derivatization_Pathways parent 2-(Dimethylamino)- 2-phenylbutan-1-ol trimebutine Trimebutine (Ester Derivative) parent->trimebutine 3,4,5-Trimethoxybenzoyl chloride, Et3N, DMAP aldehyde 2-(Dimethylamino)- 2-phenylbutanal (Aldehyde Derivative) parent->aldehyde PCC or Dess-Martin periodinane acid 2-(Dimethylamino)- 2-phenylbutanoic Acid (Carboxylic Acid Derivative) parent->acid Strong Oxidant n_oxide N-Oxide Derivative parent->n_oxide m-CPBA quat_salt Quaternary Ammonium Salt Derivative parent->quat_salt Alkyl Halide (e.g., CH3I) aldehyde->acid Strong Oxidant (e.g., KMnO4)

Caption: Key derivatization pathways of this compound.

Signaling Pathways and Mechanism of Action

Derivatives of this compound, particularly Trimebutine, exert their pharmacological effects by modulating gastrointestinal motility. This is achieved through a complex mechanism involving interactions with opioid receptors and ion channels within the enteric nervous system.

The primary mechanism of action involves:

  • Opioid Receptor Modulation: Trimebutine and its metabolites act as agonists at mu (µ), kappa (κ), and delta (δ) opioid receptors in the gut. This interaction can either stimulate or inhibit intestinal motility, contributing to its normalizing effect on bowel function.

  • Ion Channel Regulation: These compounds can also modulate the activity of calcium and potassium ion channels in gastrointestinal smooth muscle cells. By regulating ion flow, they can influence muscle contraction and relaxation, thereby reducing spasms and pain.

  • Modulation of Neurotransmitter Release: Trimebutine can influence the release of various gastrointestinal peptides and neurotransmitters, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to the regulation of digestive functions.

Signaling_Pathway cluster_receptors Enteric Neuron cluster_channels GI Smooth Muscle Cell derivative This compound Derivative (e.g., Trimebutine) mu_receptor μ-Opioid Receptor derivative->mu_receptor kappa_receptor κ-Opioid Receptor derivative->kappa_receptor delta_receptor δ-Opioid Receptor derivative->delta_receptor ca_channel Ca²⁺ Channels derivative->ca_channel k_channel K⁺ Channels derivative->k_channel motility Modulation of GI Motility (Normalization of Contractions) mu_receptor->motility kappa_receptor->motility pain Reduction of Visceral Pain delta_receptor->pain ca_channel->motility k_channel->motility

Caption: Simplified signaling pathway for Trimebutine and its derivatives.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol, a key intermediate in the production of pharmacologically active molecules such as Trimebutine.[1] The methodologies presented are optimized for scalability, focusing on a robust four-step synthesis commencing from propiophenone.

Synthetic Pathway Overview

The large-scale synthesis of this compound is most effectively achieved through a four-step process designed to avoid chromatographic purification, thereby enhancing its suitability for industrial production.[1] The synthetic sequence is as follows:

  • Addition Reaction: A Strecker-type reaction involving propiophenone, sodium cyanide, and dimethylamine to yield 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1][2]

  • Hydrolysis: The nitrile intermediate is hydrolyzed under basic conditions to form 2-(N,N-dimethylamino)-2-phenylbutyric acid.[1][2]

  • Esterification: The subsequent carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst.[1][2]

  • Reduction: The final step involves the reduction of the ester to the desired product, this compound.[1][2]

This multi-step approach offers high yields and purity, making it a preferred method for large-scale manufacturing.[1]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.

Table 1: Reagents and Conditions for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

ParameterValueReference
Propiophenone100 g (0.75 mol)[2]
Sodium Cyanide45 g (0.91 mol)[2]
40% Dimethylamine in Methanol337 g[2]
Water140 g[2]
Temperature80 °C[2]
Pressure0.3 MPa[2]
Reaction Time8 hours[2]
Yield~84%

Table 2: Reagents and Conditions for the Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

ParameterValueReference
2-(N,N-dimethylamino)-2-phenylbutyronitrile0.67 mol (approx. 134 g)[2]
Sodium Hydroxide80 g[2]
Water160 g[2]
Reaction Time12 hours (reflux)[2]
pH≥ 12[1][2]
YieldHigh (not explicitly quantified)

Table 3: Reagents and Conditions for the Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid

ParameterValueReference
2-(N,N-dimethylamino)-2-phenylbutyric acid120 g[2]
Ethanol300 g[2]
Concentrated Sulfuric Acid214 g[2]
Reaction Time15 hours (reflux)[2]
Yield89.8 - 92%[2]
Purity (HPLC)98.6 - 99%[2]

Table 4: Reagents and Conditions for the Reduction of Ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate

ParameterValueReference
Ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate125 g[2][3]
Sodium Borohydride36 g[2][3]
Isopropanol300 g[2]
Water60 g[2][3]
TemperatureRoom Temperature[1][2]
Reaction Time6 hours[1][2]
Yield83%[2][3]
Purity (HPLC)98.5%[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the large-scale synthesis of this compound.

Protocol 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
  • Charge a 1L autoclave with 100 g (0.75 mol) of propiophenone, 45 g (0.91 mol) of sodium cyanide, 337 g of a 40% dimethylamine solution in methanol, and 140 g of water.[2]

  • Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.

  • Heat the reaction mixture to 80 °C and maintain a pressure of 0.3 MPa for 8 hours.[2]

  • After the reaction is complete, cool the autoclave to 30 °C and carefully release the pressure.

  • Transfer the reaction mixture to a suitable vessel and rinse the autoclave with water.

  • Dilute the mixture with water to a total volume of 1200 ml and cool to 10 °C.

  • The product can then be isolated for the next step.

Protocol 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
  • To the 2-(N,N-dimethylamino)-2-phenylbutyronitrile (approx. 0.67 mol) from the previous step, add 80 g of sodium hydroxide and 160 g of water.[2]

  • Heat the mixture to reflux and maintain for 12 hours to ensure complete hydrolysis of the nitrile.[2] The pH of the solution should be maintained at or above 12.[1][2]

  • After cooling, the resulting 2-(N,N-dimethylamino)-2-phenylbutyric acid can be isolated and purified for the subsequent esterification.

Protocol 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid
  • In a four-necked flask, combine 120 g of 2-(N,N-dimethylamino)-2-phenylbutyric acid and 300 g of ethanol.[2]

  • Slowly add 214 g of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 15 hours.[2]

  • After cooling to below 30 °C, quench the reaction by the addition of 200 g of water.

  • Adjust the pH to 8 using solid sodium carbonate.

  • Extract the product with toluene, wash the organic layer with water, and dry over a suitable drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate. The product can be used in the next step with a purity of 98.6-99% and in yields of 89.8-92%.[2]

Protocol 4: Reduction of Ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate
  • In a four-necked flask, dissolve 125 g of ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate in 300 g of isopropanol.[2][3]

  • With stirring and under cooling, add 36 g of sodium borohydride in portions.[2][3]

  • Slowly add 60 g of water to the reaction mixture, maintaining the temperature at room temperature.[2][3]

  • Continue the reaction for 6 hours.[2][3]

  • Upon completion, add 200 ml of a saturated sodium chloride solution and stir for 30 minutes.

  • Separate the organic layer.

  • Disperse the organic layer in 200 ml of toluene and wash with a saturated aqueous ammonium chloride solution until neutral.

  • Concentrate the organic phase under reduced pressure to obtain the final product, this compound. This protocol yields approximately 97.8 g (83%) of the product with a purity of 98.5% as determined by HPLC.[3]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Pathway Propiophenone Propiophenone Nitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Propiophenone->Nitrile NaCN, (CH₃)₂NH 80°C, 0.3 MPa, 8h Acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Nitrile->Acid NaOH, H₂O Reflux, 12h Ester Ethyl 2-(N,N-dimethylamino)- 2-phenylbutyrate Acid->Ester C₂H₅OH, H₂SO₄ Reflux, 15h Alcohol 2-(dimethylamino)-2- phenylbutan-1-ol Ester->Alcohol NaBH₄, iPrOH RT, 6h Precursor_to_Drug Precursor This compound Drug Trimebutine Precursor->Drug Esterification with 3,4,5-trimethoxybenzoic acid Pathway Modulation of Bcl-2, p-AKT, p-ERK Signaling Pathways Drug->Pathway Biological Activity

References

Application Notes and Protocols: Synthesis of Trimebutine from 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, an antispasmodic agent, is utilized for the treatment of irritable bowel syndrome and other gastrointestinal motility disorders.[1] Its synthesis often involves the use of 2-(dimethylamino)-2-phenylbutan-1-ol as a key precursor. This amino alcohol undergoes an esterification reaction with a derivative of 3,4,5-trimethoxybenzoic acid to yield the final active pharmaceutical ingredient.[2] This document provides detailed application notes and protocols for the synthesis of Trimebutine, focusing on the utilization of this compound.

Synthetic Pathways Overview

The synthesis of Trimebutine from this compound primarily involves a direct esterification step. However, the synthesis of the precursor itself can be achieved through multiple routes, which are also outlined below.

Logical Relationship of Synthesis

cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Propiophenone Propiophenone 2-(dimethylamino)-2-phenylbutyronitrile 2-(dimethylamino)-2-phenylbutyronitrile Propiophenone->2-(dimethylamino)-2-phenylbutyronitrile NaCN, Dimethylamine 2-amino-2-phenylbutyric acid 2-amino-2-phenylbutyric acid 2-amino-2-phenylbutanol 2-amino-2-phenylbutanol 2-amino-2-phenylbutyric acid->2-amino-2-phenylbutanol Reduction 2-(dimethylamino)-2-phenylbutyric acid 2-(dimethylamino)-2-phenylbutyric acid 2-(dimethylamino)-2-phenylbutyronitrile->2-(dimethylamino)-2-phenylbutyric acid Hydrolysis Methyl 2-(dimethylamino)-2-phenylbutyrate Methyl 2-(dimethylamino)-2-phenylbutyrate 2-(dimethylamino)-2-phenylbutyric acid->Methyl 2-(dimethylamino)-2-phenylbutyrate Esterification This compound This compound Methyl 2-(dimethylamino)-2-phenylbutyrate->this compound Reduction 2-amino-2-phenylbutanol->this compound Methylation (Formaldehyde, Formic Acid) Trimebutine Trimebutine This compound->Trimebutine Esterification 3,4,5-trimethoxybenzoyl chloride 3,4,5-trimethoxybenzoyl chloride 3,4,5-trimethoxybenzoyl chloride->Trimebutine cluster_workflow Trimebutine Synthesis Workflow Start Start Precursor_Synthesis Synthesize this compound (See Protocol 1 or 2) Start->Precursor_Synthesis Esterification Esterification with 3,4,5-trimethoxybenzoic acid derivative (See Protocol 3) Precursor_Synthesis->Esterification Workup Reaction Workup (Cooling, Solvent Removal, Crystallization) Esterification->Workup Isolation Product Isolation (Filtration and Drying) Workup->Isolation Analysis Purity Analysis (HPLC) Isolation->Analysis End End Analysis->End

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 2-(dimethylamino)-2-phenylbutan-1-ol in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(dimethylamino)-2-phenylbutan-1-ol is a key chemical entity relevant in pharmaceutical development, notably as a known impurity of Trimebutine.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment in drug manufacturing and research. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various sample matrices. The described protocol is designed for high-throughput analysis, offering excellent selectivity and reproducibility.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte

Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC3< 10< 1090 - 110
MQC100< 10< 1090 - 110
HQC800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110

Table 4: Limits of Detection and Quantitation

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship Analyte This compound Method LC-MS/MS Method Analyte->Method SamplePrep Sample Preparation (Protein Precipitation) Method->SamplePrep Chromatography Liquid Chromatography (Reverse Phase) Method->Chromatography MassSpec Tandem Mass Spectrometry (ESI+, MRM) Method->MassSpec Data Quantitative Data (LOD, LOQ, Linearity, etc.) SamplePrep->Data Chromatography->Data MassSpec->Data

Caption: Key components of the analytical method development.

References

handling and storage procedures for 2-(dimethylamino)-2-phenylbutan-1-ol in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 2-(dimethylamino)-2-phenylbutan-1-ol in a laboratory setting. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

  • Chemical Name: this compound

  • CAS Number: 39068-94-5

  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol [1]

  • Appearance: Liquid or solid[1][2]

  • Primary Use: Intermediate in the synthesis of Trimebutine.[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety parameters for this compound is provided below.

PropertyValueReference
Boiling Point 278.1 °C at 760 mmHg[3]
Density 0.996 g/cm³[3]
Flash Point 97 °C[3]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol.[3]
Storage Temperature 2-8°C[3][4]
Signal Word Warning
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Handling and Storage Protocols

Due to its potential air sensitivity and to prevent oxidation, this compound requires specific handling and storage procedures.[5]

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Nitrile gloves

  • Chemical safety goggles

  • Lab coat

Storage
  • Store in a tightly sealed, airtight container.[5]

  • For long-term storage, it is recommended to keep the container under an inert atmosphere (e.g., nitrogen).[5]

  • Store in a refrigerator at 2-8°C.[3][4][5]

  • Keep in a dry and well-ventilated place.

General Handling
  • All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Avoid contact with skin and eyes.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Spill Management

In case of a spill:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or silica gel.[5][6]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[6]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Protocol for Transferring the Liquid Compound

This protocol is for the safe transfer of this compound using a syringe, particularly when stored under an inert atmosphere.

Materials:

  • Bottle of this compound with a septum-sealed cap

  • Dry, nitrogen-flushed syringe with a Luer-lock tip

  • Long, 18-21 gauge needle

  • Source of dry, inert gas (Nitrogen or Argon)

  • Receiving vessel (e.g., reaction flask) with a septum

Procedure:

  • Ensure all glassware is clean and oven-dried to remove moisture.[7][8]

  • Purge the receiving vessel with the inert gas.

  • Puncture the septum of the this compound bottle with the needle of the syringe.

  • Carefully draw the desired volume of the liquid into the syringe.

  • To prevent suck-back, it is advisable to introduce a small amount of inert gas into the headspace of the source bottle to maintain positive pressure.

  • Withdraw the needle from the source bottle and immediately insert it through the septum of the receiving vessel.

  • Dispense the liquid into the receiving vessel.

  • Withdraw the needle and syringe.

  • Clean the syringe immediately after use.

Protocol: Synthesis of Trimebutine (Illustrative)

This protocol outlines a representative synthesis of Trimebutine where this compound is a key intermediate. This is based on general procedures found in the literature.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzoyl chloride

  • Anhydrous organic solvent (e.g., Tetrahydrofuran)

  • Acid scavenger/Base (e.g., Triethylamine)

  • Reaction flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply

Procedure:

  • Set up a clean, dry reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser under an inert atmosphere.

  • Dissolve this compound and the acid scavenger in the anhydrous organic solvent in the reaction flask.

  • Cool the mixture in an ice bath.

  • Dissolve 3,4,5-Trimethoxybenzoyl chloride in the anhydrous organic solvent and add it to the dropping funnel.

  • Add the 3,4,5-Trimethoxybenzoyl chloride solution dropwise to the stirred reaction mixture while maintaining the cool temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid/base solution as appropriate.

  • Perform a liquid-liquid extraction to isolate the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude Trimebutine product.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Visualizations

Diagram 1: Safe Handling Workflow

G A Preparation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood A->C D Handling of Compound B->D C->D E Transfer using Syringe/ Double-Tipped Needle D->E F Weighing D->F G Dissolving D->G H Post-Handling E->H F->H G->H I Clean Equipment H->I J Dispose of Waste Properly H->J K Store Compound Correctly (2-8°C, under Nitrogen) H->K

Caption: Workflow for the safe handling of this compound.

Diagram 2: Synthesis of Trimebutine Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix Reactants under Inert Atmosphere A->D B 3,4,5-Trimethoxybenzoyl chloride B->D C Anhydrous Solvent & Base C->D E Stir and Monitor Reaction D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Removal H->I J Purification (Recrystallization/Chromatography) I->J K Trimebutine (Final Product) J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol for improved yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Step 1)

  • Question: My yield of the aminonitrile intermediate is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

  • Answer: Low yields in this Strecker-type reaction can stem from several factors. Firstly, ensure all reagents are of high purity and are used in the correct molar ratios. The reaction is sensitive to pressure and temperature; maintaining a pressure of around 0.3 MPa and a temperature between 60-80°C is crucial for driving the reaction to completion.[1][2][3] Inadequate stirring in the autoclave can lead to poor mixing of the reactants, resulting in an incomplete reaction. Also, verify that the pH of the reaction mixture is appropriate for the formation of the iminium ion intermediate.

Issue 2: Incomplete hydrolysis of the nitrile intermediate (Step 2)

  • Question: I am observing a significant amount of unreacted nitrile after the hydrolysis step. How can I ensure complete conversion to the carboxylic acid?

  • Answer: The hydrolysis of the sterically hindered tertiary nitrile requires strongly basic conditions. It is critical to maintain a pH of 12 or higher throughout the reflux period.[1][2][3] If the reaction is incomplete, consider increasing the concentration of the base (e.g., sodium hydroxide) or extending the reaction time. Ensure that the reflux is vigorous enough to maintain a consistent temperature. The choice of solvent can also play a role; using a co-solvent might be necessary to ensure the solubility of the nitrile.

Issue 3: Poor yield during the esterification of the amino acid (Step 3)

  • Question: The esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid is resulting in a low yield of the desired ester. What are the likely reasons?

  • Answer: Esterification is an equilibrium reaction. To shift the equilibrium towards the product, it is essential to remove the water formed during the reaction. Using an excess of the alcohol (e.g., ethanol) and a strong acid catalyst like concentrated sulfuric acid is standard practice.[1][2][4] If the yield is still low, consider using a Dean-Stark apparatus to azeotropically remove water. Ensure that the starting amino acid is completely dry, as any residual water will inhibit the reaction.

Issue 4: Incomplete reduction of the ester to the final alcohol (Step 4)

  • Question: The final reduction step is not proceeding to completion, leaving unreacted ester. How can I optimize this reduction?

  • Answer: The choice and handling of the reducing agent are critical. For the reduction of the ester to the primary alcohol, a powerful reducing agent like lithium aluminum hydride (LAH) or sodium borohydride in the presence of a suitable solvent is typically used.[2] Ensure the reducing agent is fresh and has not been deactivated by moisture. The reaction should be carried out under anhydrous conditions. The temperature of the reaction should be carefully controlled, as these reductions can be highly exothermic. If using sodium borohydride, the choice of solvent is important to modulate its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently described method is a four-step synthesis starting from propiophenone. This process involves the formation of an aminonitrile, followed by hydrolysis to a carboxylic acid, esterification, and finally, reduction to the target amino alcohol.[1][2][3][4]

Q2: Are there any alternative synthetic routes?

A2: Yes, an alternative route involves the reaction of propiophenone with trimethylsulfoxonium iodide to form an epoxide (2-ethyl-2-phenyloxirane). This epoxide is then opened by dimethylamine to yield the final product.[1][4] However, this method may require harsher reaction conditions.[1]

Q3: What are some of the key parameters to control for a high overall yield?

A3: To achieve a high overall yield, it is crucial to optimize each step of the synthesis. Key parameters include maintaining the specified temperature and pressure in the initial addition reaction, ensuring a sufficiently high pH during hydrolysis, effectively removing water during esterification, and using a potent and fresh reducing agent under anhydrous conditions in the final step.[1][2][3]

Q4: What are the common impurities or side products I should be aware of?

A4: In the first step, incomplete reaction can leave unreacted propiophenone. During hydrolysis, incomplete conversion will result in residual nitrile. The esterification step can be hampered by the presence of water. In the final reduction step, over-reduction is generally not an issue for a primary alcohol, but incomplete reduction will leave unreacted ester. Oxidation of the final product can lead to the corresponding aldehyde or carboxylic acid.[4]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

ParameterEmbodiment 1[1][2]Embodiment 2[1][2]Embodiment 3[2]
Propiophenone100g (0.75mol)100g (0.75mol)100g (0.75mol)
Sodium Cyanide45g (0.91mol)42g (0.85mol)45g (0.91mol)
40% Dimethylamine in Methanol337g330g337g
Water140g140g140g
Temperature80°C80°C60°C
Pressure0.3 MPa0.3 MPa0.3 MPa
Reaction Time8 hours8 hours8 hours
Yield 86.4% 84.1% 83%

Table 2: Conditions for the Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate

ParameterValue[2][3]
2-(N,N-dimethylamino)-2-phenylbutyrate125g
Reducing Agent36g Sodium Borohydride
Solvent300g Isopropanol
Water60g
Reaction Time6 hours
TemperatureRoom Temperature
Yield 82.8% - 84%

Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Charge a 1L autoclave with 100g (0.75mol) of propiophenone, 45g (0.91mol) of sodium cyanide, 337g of a 40% dimethylamine methanol solution, and 140g of water.[1][2]

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.[1]

  • Heat the mixture to 80°C and maintain a pressure of 0.3 MPa for 8 hours.[1][2]

  • After the reaction, cool the autoclave to 30°C and release the pressure.[1]

  • Pour the contents into a beaker and rinse the autoclave with water. Combine the rinse with the reaction mixture to a total volume of 1200ml.[1]

  • Cool the mixture to 10°C in an ice-salt bath to precipitate the product.[1]

  • Filter the solid product, wash the filter cake with two 100ml portions of water, and dry to obtain the final product.[1]

Protocol 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • In a suitable reaction vessel, dissolve the 2-(N,N-dimethylamino)-2-phenylbutyronitrile in a solution of sodium hydroxide.

  • Adjust the pH of the solution to be at least 12.[1][2][3]

  • Heat the mixture to reflux and maintain the reflux for a sufficient time to ensure complete hydrolysis.

  • After the reaction is complete, cool the mixture and acidify to precipitate the carboxylic acid.

  • Filter, wash, and dry the product.

Protocol 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Combine the 2-(N,N-dimethylamino)-2-phenylbutyric acid with an excess of ethanol and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[1][2][4]

  • Reflux the mixture, preferably with a Dean-Stark trap to remove water.

  • Once the reaction is complete, cool the mixture and neutralize the excess acid.

  • Extract the ester with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

Protocol 4: Reduction to this compound

  • In a four-necked flask, dissolve 125g of 2-(N,N-dimethylamino)-2-phenylbutyrate in 300g of isopropanol and stir under cooling.[2][3]

  • Slowly add 36g of sodium borohydride in portions.[2][3]

  • Carefully add 60g of water dropwise, maintaining the temperature at room temperature.[2][3]

  • Continue the reaction for 6 hours at room temperature.[2][3]

  • After the reaction is complete, add 200ml of a saturated sodium chloride solution and stir for 30 minutes.[2]

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with a saturated ammonium chloride solution until neutral, and then concentrate to obtain the final product.[2]

Visualizations

Synthesis_Pathway Propiophenone Propiophenone Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Propiophenone->Aminonitrile + NaCN, Dimethylamine (Strecker Reaction) AminoAcid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Aminonitrile->AminoAcid + NaOH, H2O (Hydrolysis) Ester 2-(N,N-dimethylamino)- 2-phenylbutyrate AminoAcid->Ester + Ethanol, H2SO4 (Esterification) FinalProduct 2-(dimethylamino)-2- phenylbutan-1-ol Ester->FinalProduct + Reducing Agent (Reduction) Troubleshooting_Workflow Start Low Yield Observed Step1 Step 1: Aminonitrile Formation Start->Step1 Step2 Step 2: Nitrile Hydrolysis Start->Step2 Step3 Step 3: Esterification Start->Step3 Step4 Step 4: Ester Reduction Start->Step4 CheckPressureTemp Verify Pressure & Temperature Step1->CheckPressureTemp CheckpH Check pH > 12 Step2->CheckpH CheckWaterRemoval Ensure Water Removal Step3->CheckWaterRemoval CheckReducerActivity Check Reducer Activity & Anhydrous Conditions Step4->CheckReducerActivity Optimize Conditions Optimize Conditions CheckPressureTemp->Optimize Conditions Adjust Increase Base/Time Increase Base/Time CheckpH->Increase Base/Time Adjust Use Dean-Stark Use Dean-Stark CheckWaterRemoval->Use Dean-Stark Implement Use Fresh Reagent Use Fresh Reagent CheckReducerActivity->Use Fresh Reagent Action

References

troubleshooting common issues in 2-(dimethylamino)-2-phenylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound. The most widely used synthetic pathway proceeds through a nitrile intermediate, which is the focus of this guide.[1]

Step 1: Addition Reaction to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile

Q1: My yield of 2-(N,N-dimethylamino)-2-phenylbutyronitrile is significantly lower than expected. What are the potential causes?

A1: Low yield in the initial addition step, a variation of the Strecker synthesis, can be attributed to several factors:

  • Improper Reaction Conditions: This reaction is typically performed under elevated temperature and pressure in a sealed autoclave.[1][2] Deviations from the optimal range (60-80°C and ~0.3 MPa) can lead to incomplete reactions or the formation of side products.[2][3]

  • Reagent Quality: The purity of propiophenone, sodium cyanide, and the dimethylamine solution is crucial. Impurities can interfere with the reaction.

  • Inefficient Mixing: Adequate stirring is necessary to ensure the homogenous mixing of the reactants.

  • Leaks in the Autoclave: Any leaks in the reaction vessel will result in a loss of pressure and volatile reactants, leading to a lower yield.

Troubleshooting Steps:

  • Verify the calibration of your temperature and pressure gauges.

  • Ensure the autoclave is properly sealed and pressure-tested before starting the reaction.

  • Use reagents of high purity from a reliable source.

  • Confirm that the stirring mechanism is functioning correctly throughout the reaction.

Q2: I am observing unexpected byproducts in my crude product after the addition reaction. How can I minimize their formation?

A2: Side reactions can occur if the reaction conditions are not carefully controlled. The in-situ formation of an iminium ion from propiophenone and dimethylamine, which is then attacked by the cyanide nucleophile, is the desired pathway.[1] To minimize byproducts:

  • Control Temperature: Overheating can promote side reactions. Adhere to the recommended temperature range.

  • Monitor Reaction Time: Extending the reaction time unnecessarily may lead to the degradation of products. An 8-hour reaction time is commonly cited.[2][3]

  • Purification: After the reaction, the product is typically isolated by cooling the reaction mixture, adding water, and filtering the resulting precipitate. Washing the filter cake with water helps remove water-soluble impurities.[2]

Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

Q3: The hydrolysis of the nitrile to the carboxylic acid is incomplete. What should I do?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion:

  • Maintain a High pH: The hydrolysis must be conducted under basic conditions. The pH should be maintained at 12 or higher using a base like sodium hydroxide to ensure complete conversion.[1][2]

  • Sufficient Reflux Time: The reaction typically requires refluxing for an extended period, often between 8 and 16 hours.[3] Monitor the reaction's progress via a suitable analytical method (e.g., TLC or HPLC) to determine the optimal time.

  • Ensure Adequate Mixing: Proper stirring is necessary to ensure the nitrile is fully exposed to the basic solution.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

Q4: My esterification yield is low. How can I improve it?

A4: Esterification is an equilibrium reaction. To favor the formation of the ester product:

  • Use Excess Alcohol: Employing a large excess of the alcohol (e.g., ethanol) can shift the equilibrium towards the product side.

  • Remove Water: The removal of water as it is formed will also drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is required.[1][2] Ensure the catalyst is active and used in the correct proportion.

  • Reflux Conditions: The reaction should be carried out under reflux to ensure a sufficient reaction rate.[1]

Step 4: Reduction to this compound

Q5: The final reduction step is not working efficiently. What are potential issues?

A5: The reduction of the ester to the primary alcohol is a critical final step. Problems can arise from:

  • Choice and Quality of Reducing Agent: A strong reducing agent is typically required. The choice of agent is critical for achieving high yield and selectivity.[1]

  • Reaction Conditions: The reaction is often carried out in an organic solvent. Temperature and reaction time (e.g., room temperature for 4-8 hours) must be optimized.[4]

  • Work-up Procedure: The work-up after the reduction is crucial for isolating the final product. This often involves carefully quenching the excess reducing agent and then performing an extraction.

Troubleshooting Steps:

  • Verify the activity of your reducing agent.

  • If using a water-sensitive reducing agent, ensure all glassware is dry and use an anhydrous solvent.

  • Carefully follow a validated work-up procedure to avoid product loss.

Experimental Protocols and Data

The following protocols are based on published synthesis methods.[2][3][4]

Overall Synthesis Workflow

SynthesisWorkflow Propiophenone Propiophenone Nitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Propiophenone->Nitrile Step 1: Addition (NaCN, Dimethylamine, H2O, MeOH) CarboxylicAcid 2-(N,N-dimethylamino)-2-phenylbutyric acid Nitrile->CarboxylicAcid Step 2: Hydrolysis (NaOH, H2O, Reflux) Ester 2-(N,N-dimethylamino)-2-phenylbutyrate CarboxylicAcid->Ester Step 3: Esterification (Ethanol, H2SO4, Reflux) FinalProduct This compound Ester->FinalProduct Step 4: Reduction (Reducing Agent, Solvent)

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • Charge a 1L autoclave with 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine methanol solution, and 140g of water.[2]

  • Seal the autoclave and stir the mixture for 30 minutes at room temperature.

  • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.[2][3]

  • After the reaction, cool the autoclave to 30°C and release the pressure.

  • Pour the contents into a beaker, rinse the autoclave with water, and add water to the mixture to a total volume of 1200ml.

  • Cool the mixture to 10°C using an ice bath and filter the precipitate.

  • Wash the filter cake with water (2 x 100ml) and dry to obtain the product.

Step 2: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Combine the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step with a sodium hydroxide solution.

  • Adjust the pH to be ≥ 12.[2]

  • Heat the mixture to reflux and maintain for 8-16 hours until the hydrolysis is complete.[3]

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 3: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyrate

  • Mix the 2-(N,N-dimethylamino)-2-phenylbutyric acid with an excess of ethanol and a catalytic amount of concentrated sulfuric acid.[2]

  • Heat the mixture to reflux until the esterification is complete (monitored by TLC or HPLC).

  • Cool the mixture, neutralize the acid, and extract the ester with a suitable organic solvent.

  • Wash the organic layer, dry it with an anhydrous salt, and evaporate the solvent.

Step 4: Preparation of this compound

  • Dissolve the 2-(N,N-dimethylamino)-2-phenylbutyrate in a suitable organic solvent (e.g., isopropanol).[3]

  • Carefully add a reducing agent and stir the mixture at room temperature for 4-8 hours.[4]

  • Perform a careful aqueous work-up to quench the reaction and remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure to yield the final product.

Quantitative Data from Representative Syntheses
StepReactant 1Amount (mol)Reactant 2Amount (mol)ConditionsYieldPurity (HPLC)Reference
1 Propiophenone0.75Sodium Cyanide0.9160°C, 0.3 MPa, 8h86.4%99.6%[2]
1 Propiophenone0.75Sodium Cyanide0.8580°C, 0.3 MPa, 8h83.0%99.1%[2]
4 Ester (product from Step 3)---Isopropanol, Red. Agent82.8%98.4%[3]

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common synthesis problems.

Troubleshooting Start Problem Detected: Low Yield or Impurities CheckStep1 Is the issue in Step 1 (Nitrile Formation)? Start->CheckStep1 CheckStep2 Is the issue in Step 2 (Hydrolysis)? Start->CheckStep2 CheckStep3 Is the issue in Step 3 (Esterification)? Start->CheckStep3 CheckStep4 Is the issue in Step 4 (Reduction)? Start->CheckStep4 Step1Causes Potential Causes: - Incorrect T/P - Reagent Purity - Autoclave Leak CheckStep1->Step1Causes Yes Step2Causes Potential Causes: - pH < 12 - Insufficient Time - Poor Mixing CheckStep2->Step2Causes Yes Step3Causes Potential Causes: - Equilibrium Not Shifted - Inactive Catalyst CheckStep3->Step3Causes Yes Step4Causes Potential Causes: - Inactive Reducing Agent - Improper Work-up CheckStep4->Step4Causes Yes Step1Solutions Solutions: - Calibrate Gauges - Check Seals - Use Pure Reagents Step1Causes->Step1Solutions Step2Solutions Solutions: - Monitor pH - Increase Reflux Time - Ensure Stirring Step2Causes->Step2Solutions Step3Solutions Solutions: - Use Excess Alcohol - Remove Water - Check Catalyst Step3Causes->Step3Solutions Step4Solutions Solutions: - Use Fresh Reducing Agent - Follow Protocol Carefully Step4Causes->Step4Solutions

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(dimethylamino)-2-phenylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated impurities?

A1: The most cited synthetic pathway involves a multi-step process starting from propiophenone, sodium cyanide, and dimethylamine. This route proceeds through a nitrile intermediate, which is then hydrolyzed, esterified, and finally reduced to yield the target compound.[1][2][3][4] While this method is reported to have a high yield and fewer byproducts, potential impurities can arise from incomplete reactions or side reactions at each step.[2][4]

Another potential, though less detailed in the provided context for this specific molecule, is the Grignard reaction. General impurities from Grignard reactions can include coupling products (like biphenyl if a phenyl Grignard is used) and unreacted starting materials.[5][6]

Q2: What are the typical purification methods for this compound?

A2: The primary purification techniques mentioned for this compound and similar compounds are column chromatography and recrystallization.[1] Distillation is also noted as a simpler purification technique, particularly in the context of large-scale production.[1] The choice of method depends on the nature of the impurities and the required final purity.

Q3: Are there any specific analytical techniques recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a key analytical method for determining the purity of this compound.[2][3] For chiral applications, HPLC with a chiral stationary phase is used to determine the enantiomeric excess (ee).[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My final product is contaminated with propiophenone. How can I remove it?

  • Answer: Propiophenone, being a ketone, can be removed effectively using column chromatography. A non-polar eluent system will allow the less polar propiophenone to elute before the more polar this compound. Consider a solvent system such as a hexane/ethyl acetate gradient.

Issue 2: Contamination with Intermediates from Multi-Step Synthesis

  • Question: I have identified the nitrile or ester intermediate in my final product. What is the best way to remove these?

  • Answer: Both the nitrile (2-(N,N-dimethylamino)-2-phenylbutyronitrile) and ester (e.g., 2-(N,N-dimethylamino)-2-phenylbutyrate) intermediates are less polar than the final alcohol product. Column chromatography with a suitable solvent gradient is the recommended method for separation. Recrystallization may also be effective if the concentration of the intermediate is low and a suitable solvent system can be found that selectively crystallizes the desired product.

Issue 3: Oily Product That Fails to Crystallize

  • Question: I am trying to purify my product by recrystallization, but it remains an oil. What could be the issue?

  • Answer: The presence of impurities can often inhibit crystallization. First, try to remove baseline impurities by washing the crude product with a non-polar solvent like petroleum ether to remove non-polar contaminants.[5] If the product still fails to crystallize, it is advisable to perform column chromatography to achieve a higher level of purity before attempting recrystallization again. Also, ensure that the chosen recrystallization solvent or solvent mixture is appropriate for your compound. An ethanol/water mixture has been suggested for similar compounds.[1]

Issue 4: Yellowish Coloration of the Final Product

  • Question: My purified this compound has a persistent yellow color. What is the likely cause and how can I remove it?

  • Answer: A yellow color can indicate the presence of biphenyl-type impurities, especially if a Grignard-like synthesis route was attempted or if there was unintended coupling of phenyl-containing reagents.[5] These are typically non-polar and can be removed by trituration with a non-polar solvent like petroleum ether or by column chromatography.[5]

Experimental Protocols

Protocol 1: Column Chromatography

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a common choice for separating compounds of varying polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry.

    • Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the initial solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the more polar desired product.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: A common solvent system for amino alcohols is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures. An ethanol/water mixture is a good starting point.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy (the point of saturation).

    • If the solution is colored, you may add a small amount of activated charcoal and heat briefly, then filter the hot solution to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent mixture.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Column Chromatography Solvent Systems and Expected Elution Order

CompoundExpected PolarityTypical Eluent System (Hexane:Ethyl Acetate)Elution Order
Biphenyl-type impuritiesLow100:0 to 95:5First
Propiophenone (starting material)Low to Medium95:5 to 90:10Early
Nitrile/Ester IntermediatesMedium90:10 to 70:30Middle
This compound High 70:30 to 50:50 Last

Table 2: Purity and Yield Data from a Patented Synthesis

Step/ProductPurity (by HPLC)YieldReference
2-(N,N-dimethylamino)-2-phenylbutyronitrile99.3%84.1%[2]
This compound (Final)98.4% - 98.8% 82.8% - 84% [3]

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude 2-(dimethylamino)- 2-phenylbutan-1-ol Wash Optional Wash (e.g., Petroleum Ether) Crude->Wash Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Direct Purification Wash->Chromatography Significant Impurities Recrystallization Recrystallization (e.g., Ethanol/Water) Chromatography->Recrystallization Further Purity Analysis Purity Analysis (e.g., HPLC) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic cluster_issues Problem Identification cluster_solutions Recommended Actions cluster_outcome Expected Outcome Start Purification Issue Identified OilyProduct Oily Product/ Fails to Crystallize Start->OilyProduct ColoredProduct Colored (Yellow) Product Start->ColoredProduct ImpurityPeak Impurity Peak (e.g., by HPLC) Start->ImpurityPeak ColumnChrom Perform Column Chromatography OilyProduct->ColumnChrom Triturate Triturate with Non-Polar Solvent ColoredProduct->Triturate ImpurityPeak->ColumnChrom Triturate->ColumnChrom If color persists Recrystallize Attempt Recrystallization ColumnChrom->Recrystallize For higher purity PureProduct Pure Product Obtained ColumnChrom->PureProduct Recrystallize->PureProduct

Caption: Troubleshooting logic for purification challenges.

References

preventing degradation of 2-(dimethylamino)-2-phenylbutan-1-ol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(dimethylamino)-2-phenylbutan-1-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for this compound?

A1: The primary degradation pathways for this compound are oxidation, hydrolysis, photodegradation, and exposure to extreme pH conditions. The primary alcohol group is susceptible to oxidation, which can form an aldehyde or a carboxylic acid.[1] The tertiary dimethylamino group can also be oxidized to an N-oxide. Additionally, as an analogue of trimebutine, which is known to be photosensitive and susceptible to hydrolysis, it is crucial to protect this compound from light and moisture.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation.[3] It should also be protected from light.

Q3: I've observed unexpected results in my experiments. Could degradation of the compound be a factor?

A3: Yes, degradation of this compound can lead to the formation of impurities and a decrease in the concentration of the active compound, which can significantly impact experimental outcomes. If you observe inconsistencies, it is advisable to assess the purity of your sample and review your handling and storage procedures.

Q4: Are there any known degradation products I should be aware of?

A4: Yes, known degradation products can arise from the oxidation of the primary alcohol to form 2-(dimethylamino)-2-phenylbutanal and 2-(dimethylamino)-2-phenylbutanoic acid.[1] Oxidation of the tertiary amine can yield the corresponding N-oxide. As it is a degradation product of trimebutine, other related impurities could also be present.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Loss of Compound Potency or Purity Over Time
Possible Cause Troubleshooting Step Preventative Measure
Oxidation Analyze the sample for the presence of aldehyde, carboxylic acid, or N-oxide degradants using techniques like HPLC-MS.Store the compound under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for preparing solutions. Consider adding antioxidants like Vitamin C (ascorbic acid) or butylated hydroxytoluene (BHT) to solutions, after verifying their compatibility with your experimental system.[4]
Hydrolysis If the compound has been exposed to non-anhydrous solvents or high humidity, analyze for potential hydrolytic degradation products.Use anhydrous solvents and store the compound in a desiccator. Prepare solutions fresh before use.
Photodegradation If the compound has been exposed to light, especially UV light, assess for degradation using a stability-indicating HPLC method. The presence of a phenyl group can make the compound susceptible to photodegradation.Work with the compound under amber or red light. Store solutions in amber vials or wrap containers in aluminum foil.[5][6]
Inappropriate pH The stability of amino alcohols can be pH-dependent.[7][8][9][10] If working in buffered solutions, ensure the pH is within a stable range. For trimebutine, a related compound, stability is highest in the pH range of 2-2.8.[2]Perform a pH stability study to determine the optimal pH range for your experimental conditions. Buffer solutions to maintain a stable pH.
Issue 2: Inconsistent Results Between Experimental Batches
Possible Cause Troubleshooting Step Preventative Measure
Variable Storage Conditions Review the storage history of each batch. Discrepancies in temperature, light exposure, or container sealing can lead to different degradation levels.Standardize storage protocols for all batches. Implement a strict first-in, first-out (FIFO) inventory system.
Solvent Quality Test solvents for peroxides, which can accelerate oxidative degradation. Ensure solvents are of high purity and appropriate for your application.Use freshly opened bottles of high-purity, anhydrous solvents. Purge solvents with an inert gas before use.
Freeze-Thaw Cycles Repeated freezing and thawing of solutions can lead to degradation.Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the potential degradation of this compound under various stress conditions. This data is inferred from studies on structurally related compounds and general principles of chemical stability. It is recommended to perform specific stability studies for your experimental setup.

Stress Condition Parameter Expected Observation Potential Degradation Products
Oxidative 3% H₂O₂ at room temp. for 24h10-20% degradation2-(dimethylamino)-2-phenylbutanal, 2-(dimethylamino)-2-phenylbutanoic acid, N-oxide derivative
Acidic 0.1 M HCl at 60°C for 48h5-15% degradationPotential hydrolysis products (if ester impurities are present)
Alkaline 0.1 M NaOH at 60°C for 24h15-30% degradationPotential hydrolysis products (if ester impurities are present)
Thermal 80°C for 72h (solid state)5-10% degradationOxidative and other thermal decomposition products
Photolytic UV light (254 nm) for 24h20-40% degradationPhotolytic rearrangement and oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to identify the potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 72 hours. Dissolve in the solvent to the stock solution concentration before analysis.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed stock solution), by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) coupled with a mass spectrometer (MS) to identify and characterize the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Development:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve baseline separation of the parent compound from all degradation products.

  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagram 1: Potential Degradation Pathways

main This compound aldehyde 2-(dimethylamino)-2-phenylbutanal main->aldehyde Mild Oxidation n_oxide N-oxide derivative main->n_oxide Oxidation photo_products Photolytic Products main->photo_products UV/Vis Light hydrolysis_products Hydrolysis Products main->hydrolysis_products H₂O / pH acid 2-(dimethylamino)-2-phenylbutanoic acid aldehyde->acid Strong Oxidation

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidation Oxidative (H₂O₂) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV) prep->photo hplc HPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study.

Diagram 3: Logic for Troubleshooting Degradation Issues

rect rect start Inconsistent Results? check_purity Check Compound Purity? start->check_purity purity_ok Purity OK? check_purity->purity_ok review_storage Review Storage Conditions purity_ok->review_storage Yes new_batch Use New Batch of Compound purity_ok->new_batch No review_handling Review Handling Procedures review_storage->review_handling implement_changes Implement Preventative Measures review_handling->implement_changes retest Retest Experiment implement_changes->retest

References

optimization of reaction conditions for synthesizing 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely recognized and implemented method for the synthesis of this compound is a multi-step pathway that begins with propiophenone.[1] This process involves the formation of a key nitrile intermediate, followed by hydrolysis, esterification, and a final reduction step to yield the desired amino alcohol.[1][2][3]

Q2: What are the key intermediates in this multi-step synthesis?

A2: The key intermediates are:

  • 2-(N,N-dimethylamino)-2-phenylbutyronitrile[1][2][3]

  • 2-(N,N-dimethylamino)-2-phenylbutyric acid[1][2]

  • 2-(N,N-dimethylamino)-2-phenylbutyrate (e.g., ethyl ester)[1][2]

Q3: Are there alternative synthetic methods available?

A3: Yes, an alternative route involves the reaction of propiophenone with trimethylsulfoxonium iodide to form 2-ethyl-2-phenyloxirane, which is then reacted with dimethylamine. However, this method often requires column chromatography for purification, which can be a drawback for large-scale production.[1][4]

Q4: What are the typical yields for the multi-step synthesis?

A4: The overall yield of the multi-step synthesis is generally high, with one patent reporting a yield of 84.1% for the initial nitrile formation step.[3] The method is described as having mild reaction conditions and producing few byproducts.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Step 1 (Nitrile Formation) Incomplete reaction.Ensure the reaction is carried out under the specified pressure (0.2-0.4 MPa) and temperature (40-120 °C) for a sufficient duration (3-12 hours).[2][5] Verify the molar ratios of the reactants (propiophenone, sodium cyanide, dimethylamine).[2]
Side reactions.The formation of an iminium ion is a key part of the reaction; ensure proper mixing and temperature control to favor the desired reaction pathway.[1]
Incomplete Hydrolysis (Step 2) Incorrect pH.The hydrolysis of the nitrile intermediate must be conducted under basic conditions, with a pH value of 12 or higher.[1][2][3]
Insufficient reaction time.The hydrolysis and reflux should be carried out for an adequate amount of time (typically 8-16 hours) to ensure complete conversion.[5]
Low yield in Esterification (Step 3) Incomplete reaction.Ensure the use of a suitable alcohol (e.g., ethanol) and a strong acid catalyst like concentrated sulfuric acid. Refluxing the mixture is necessary for driving the reaction to completion.[1][2]
Incomplete Reduction (Step 4) Inappropriate reducing agent.A suitable reducing agent is required to convert the ester to the final alcohol product. The choice of reducing agent is critical for achieving high yield and selectivity.[1]
Suboptimal reaction conditions.The reduction reaction should be carried out in a suitable organic solvent, such as isopropanol.[2]
Presence of Impurities in Final Product Byproducts from side reactions.Depending on the synthetic route chosen, purification methods like filtration, distillation, or column chromatography may be necessary.[1]
Unreacted starting materials or intermediates.Monitor the reaction progress using techniques like HPLC to ensure complete conversion at each step.[3]

Experimental Protocols & Data

Optimized Reaction Conditions for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Step 1)

The following table summarizes the reaction conditions for the initial step of the synthesis as described in various embodiments of a patented method.[2][3][5]

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Propiophenone 100g (0.75 mol)100g (0.75 mol)100g (0.75 mol)
Sodium Cyanide 45g (0.91 mol)42g (0.85 mol)45g (0.91 mol)
40% Dimethylamine in Methanol 337g330g337g
Water 140g140g140g
Temperature 80 °C80 °C60 °C
Pressure 0.3 MPa0.3 MPa0.3 MPa
Reaction Time 8 hours8 hours8 hours
Yield 84.1% (of 2-(N,N-dimethylamino)-2-phenylbutyronitrile)Not specifiedNot specified
Detailed Methodology for Multi-Step Synthesis

This protocol is a generalized procedure based on a common synthetic route.[1][2][3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

  • In a suitable autoclave, mix propiophenone, sodium cyanide, a methanol solution of dimethylamine, and water.[2][3]

  • Seal the autoclave and stir the mixture.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C) and pressure (e.g., 0.3 MPa) and maintain for several hours (e.g., 8 hours).[2][3][5]

  • After the reaction is complete, cool the reactor and release the pressure.

  • Isolate the product, which may involve dilution with water, cooling, and filtration.[3]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

  • Hydrolyze the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step under basic conditions (pH ≥ 12) using a base such as sodium hydroxide.[1][2][3]

  • Reflux the reaction mixture to ensure complete hydrolysis.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

  • React the 2-(N,N-dimethylamino)-2-phenylbutyric acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).[1][2]

  • Reflux the mixture to form the corresponding ester.

Step 4: Reduction to this compound

  • Reduce the ester from the previous step using a suitable reducing agent in an appropriate solvent to yield the final product, this compound.[1][2]

Visualizations

Experimental Workflow

experimental_workflow propiophenone Propiophenone step1 Step 1: Nitrile Formation (Addition Reaction) propiophenone->step1 na_cn NaCN na_cn->step1 dimethylamine Dimethylamine dimethylamine->step1 nitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile step1->nitrile hydrolysis Step 2: Hydrolysis (pH >= 12) nitrile->hydrolysis acid 2-(N,N-dimethylamino)- 2-phenylbutyric acid hydrolysis->acid esterification Step 3: Esterification (Alcohol, H2SO4) acid->esterification ester 2-(N,N-dimethylamino)- 2-phenylbutyrate esterification->ester reduction Step 4: Reduction ester->reduction final_product This compound reduction->final_product

Caption: Overall workflow for the multi-step synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_step Identify the problematic step start->check_step step1 Step 1: Nitrile Formation check_step->step1 Nitrile Formation step2 Step 2: Hydrolysis check_step->step2 Hydrolysis step3 Step 3: Esterification check_step->step3 Esterification step4 Step 4: Reduction check_step->step4 Reduction check_conditions1 Verify Temp, Pressure, & Reactant Ratios step1->check_conditions1 check_ph Check pH (>= 12) step2->check_ph check_catalyst Confirm Acid Catalyst & Reflux Conditions step3->check_catalyst check_reagent Verify Reducing Agent & Solvent step4->check_reagent solution1 Adjust conditions as per protocol check_conditions1->solution1 Incorrect solution2 Adjust pH with base check_ph->solution2 Incorrect solution3 Ensure proper catalyst and reflux check_catalyst->solution3 Incorrect solution4 Use appropriate reducing agent/solvent check_reagent->solution4 Incorrect

Caption: A decision tree to troubleshoot low reaction yields at different synthetic steps.

References

Technical Support Center: Analysis of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in samples of 2-(dimethylamino)-2-phenylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound samples typically originate from the synthetic route. The most common synthesis involves a multi-step process starting from propiophenone. Therefore, potential impurities can be categorized as:

  • Starting Materials: Unreacted propiophenone, sodium cyanide, and dimethylamine.

  • Intermediates: Such as 2-(N,N-dimethylamino)-2-phenylbutyronitrile, 2-(N,N-dimethylamino)-2-phenylbutyric acid, and its ester derivative.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: The primary alcohol group is susceptible to oxidation, which can form the corresponding aldehyde, 2-(dimethylamino)-2-phenylbutanal[1].

  • Residual Solvents: Organic volatile impurities from the manufacturing process, such as methanol, isopropanol, or toluene.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is typically employed, as the phenyl group acts as a chromophore.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for the identification and quantification of volatile organic impurities, particularly residual solvents. Headspace sampling is commonly used.

  • Hyphenated Techniques (LC-MS, GC-MS): These are powerful tools for the structural elucidation of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic methods provide detailed structural information about the molecule and its impurities.

Q3: Why do I see a tailing peak for the main compound in my HPLC analysis?

A3: The main compound, this compound, is a tertiary amine. Basic compounds like this are prone to interacting with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing). To mitigate this, consider the following:

  • Mobile Phase pH: Operate the mobile phase at a pH between 3.5 and 5.5. This ensures the amine is protonated and reduces interaction with silanols.

  • Buffer Concentration: Use an adequate buffer concentration (e.g., 10-50 mM) to maintain a constant pH.

  • Amine Modifiers: Add a small amount of a tertiary amine like triethylamine (TEA) to the mobile phase. TEA acts as a competitor for the active silanol sites on the stationary phase, improving the peak shape of the target analyte.

  • Column Choice: Use a column with end-capping or a modern stationary phase designed for the analysis of basic compounds.

Troubleshooting Guides

HPLC Method Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing for the Main Analyte Interaction of the tertiary amine with acidic silanols on the column stationary phase.Adjust mobile phase pH to 3.5-5.5. Increase buffer strength. Add an amine modifier like triethylamine (0.1-0.5%) to the mobile phase before pH adjustment.
Poor Resolution Between Impurities Suboptimal mobile phase composition or gradient.Modify the organic solvent ratio (e.g., acetonitrile/methanol). Adjust the gradient slope to better separate closely eluting peaks. Consider a different stationary phase (e.g., C8 instead of C18).
Shifting Retention Times Inconsistent mobile phase preparation, fluctuating column temperature, or system leaks.Ensure accurate mobile phase preparation and degassing. Use a column oven for stable temperature control. Check for leaks in the system.
Extraneous Peaks (Ghost Peaks) Contamination in the mobile phase, sample, or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of contamination. Implement a robust needle wash procedure.
GC-MS Method Troubleshooting for Residual Solvents
ProblemPossible CauseSuggested Solution
Poor Sensitivity for High-Boiling Solvents Inadequate headspace equilibration temperature or time.Increase the headspace vial equilibration temperature and/or time to ensure complete volatilization of the solvents.
Matrix Interference The sample matrix is interfering with the detection of residual solvents.Optimize the sample preparation. Consider using a different diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) if the analyte is insoluble in water.
Peak Co-elution The GC temperature program is not optimized for the specific mix of solvents.Adjust the initial oven temperature, ramp rates, and hold times to improve the separation of volatile compounds.
Inaccurate Quantification Non-linear detector response or improper calibration.Ensure the calibration curve covers the expected concentration range of the residual solvents. Check the FID for proper function.

Experimental Protocols

HPLC Method for Organic Impurities

This is a general method and may require optimization for specific samples.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

GC-MS Headspace Method for Residual Solvents

This method is based on USP <467> and ICH Q3C guidelines and is suitable for common residual solvents.

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 10 minutes

    • Ramp to 180 °C at 10 °C/min

    • Hold at 180 °C for 5 minutes

  • Injector Temperature: 220 °C

  • Detector (MS) Transfer Line Temperature: 240 °C

  • Headspace Parameters:

    • Sample Diluent: Dimethyl sulfoxide (DMSO)

    • Sample Concentration: 50 mg of sample in 5 mL of diluent

    • Vial Equilibration Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

Data Presentation

Table 1: Potential Impurities in this compound and their Illustrative Chromatographic Data

Impurity NameTypePotential RRT (HPLC)
PropiophenoneStarting Material> 1.0
2-(N,N-dimethylamino)-2-phenylbutyronitrileIntermediate~ 0.9
2-(N,N-dimethylamino)-2-phenylbutyric acidIntermediate< 0.5
2-(dimethylamino)-2-phenylbutanalDegradation Product~ 1.1

Note: Relative Retention Times (RRTs) are illustrative and will vary depending on the exact chromatographic conditions.

Table 2: Common Residual Solvents and their ICH Limits (Class 2)

SolventConcentration Limit (ppm)
Methanol3000
Acetonitrile410
Dichloromethane600
Toluene890
Heptane5000
Isopropanol5000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis (Organic Impurities) cluster_gcms GC-MS Analysis (Residual Solvents) Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC System Dissolution->HPLC_Injection For HPLC HS_Vial Place in Headspace Vial Dissolution->HS_Vial For GC-MS Separation Chromatographic Separation HPLC_Injection->Separation Detection_UV UV Detection Separation->Detection_UV Data_Analysis_HPLC Data Analysis: - Peak Integration - Purity Calculation Detection_UV->Data_Analysis_HPLC Incubation Incubate to Volatilize Solvents HS_Vial->Incubation GCMS_Injection Inject Headspace Gas into GC-MS System Incubation->GCMS_Injection Separation_GC GC Separation GCMS_Injection->Separation_GC Detection_MS MS Detection and Identification Separation_GC->Detection_MS Data_Analysis_GCMS Data Analysis: - Solvent Identification - Quantification Detection_MS->Data_Analysis_GCMS troubleshooting_logic Start Problem: Poor Peak Shape Check_Analyte Is the analyte a basic compound? Start->Check_Analyte Yes_Basic Yes Check_Analyte->Yes_Basic No_Not_Basic No Check_Analyte->No_Not_Basic Solution_pH Adjust mobile phase pH to 3.5 - 5.5 Yes_Basic->Solution_pH Solution_Modifier Add an amine modifier (e.g., Triethylamine) Yes_Basic->Solution_Modifier Solution_Column Use a column designed for basic compounds Yes_Basic->Solution_Column Other_Issues Investigate other causes: - Column degradation - Sample solvent mismatch - Overload No_Not_Basic->Other_Issues

References

how to resolve poor peak shape in HPLC analysis of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 2-(dimethylamino)-2-phenylbutan-1-ol.

Troubleshooting Guide: Resolving Poor Peak Shape

Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following sections address common peak shape issues encountered during the analysis of this compound, a basic compound prone to interactions with the stationary phase.

My peak is tailing. What are the possible causes and solutions?

Peak tailing, characterized by an asymmetry factor > 1.2, is a common issue when analyzing basic compounds like this compound. This is often due to secondary interactions between the basic dimethylamino group and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3]

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the residual silanol groups, reducing their interaction with the protonated basic analyte.[1][2]

    • Solution 2: Use a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing peak tailing of the analyte.[2]

    • Solution 3: Employ a Modern, High-Purity Silica Column: Utilize a column with a high degree of end-capping or a column with an embedded polar group. These columns have fewer accessible residual silanol groups, leading to improved peak shape for basic compounds.[4]

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may be degraded and require replacement.[2] Using a guard column can help extend the life of the analytical column.

  • Column Overload:

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[3]

Why is my peak fronting?

Peak fronting, where the asymmetry factor is < 0.9, can be caused by several factors, including sample overload and issues with the sample solvent.[5][6]

Potential Causes and Solutions:

  • Sample Overload:

    • Solution: Dilute the sample or reduce the injection volume.[5][6]

  • Sample Solvent Incompatibility:

    • Solution: The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.[5][7]

  • Column Collapse:

    • Solution: If using a mobile phase with a very high aqueous content (>95%), the C18 chains can collapse. This can sometimes be reversed by flushing the column with 100% acetonitrile. Using an aqueous-stable column (e.g., with a polar-embedded group) is recommended for highly aqueous mobile phases.[7]

What causes my peak to split or appear as a shoulder?

Split peaks can be indicative of a few different problems, from co-eluting species to issues with the mobile phase or the column itself.[8]

Potential Causes and Solutions:

  • Co-eluting Impurity:

    • Solution: A small, closely eluting impurity can appear as a shoulder on the main peak. Adjusting the mobile phase composition (e.g., changing the organic-to-aqueous ratio or the pH) may improve the resolution between the two peaks.

  • Mobile Phase pH is Too Close to the Analyte's pKa:

    • The pKa of the dimethylamino group in this compound is approximately 9.21.[9] If the mobile phase pH is close to this value, the analyte can exist in both its ionized and non-ionized forms, leading to peak splitting or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this basic compound, a mobile phase pH below 7 is generally recommended.[10][11]

  • Chiral Nature of the Compound:

    • This compound is a chiral molecule. If a chiral stationary phase is used, or if a chiral additive is present in the mobile phase, the two enantiomers may be partially or fully resolved, resulting in two peaks or a split peak.

    • Solution: If the goal is not to separate the enantiomers, use a standard achiral column (e.g., C18). If enantiomeric separation is desired, a specialized chiral method should be developed.

  • Column Void or Blocked Frit:

    • Solution: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. A column void typically requires column replacement.[8]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound?

A1: A modern, high-purity, end-capped C18 or C8 column is a good starting point. For improved peak shape, consider a column with an embedded polar group, which helps to shield the residual silanol groups and reduce tailing for basic analytes.[4]

Q2: What is the ideal mobile phase pH for the analysis of this compound?

A2: To ensure good peak shape and consistent retention, the mobile phase pH should be at least 2 units away from the pKa of the analyte (approximately 9.21). A pH in the acidic range (e.g., pH 2.5-4.0) is generally recommended. This keeps the analyte consistently protonated and minimizes interactions with residual silanols.[11]

Q3: What buffers are suitable for this analysis?

A3: For acidic mobile phases, phosphate or formate buffers are commonly used. For example, a 10-25 mM potassium phosphate buffer adjusted to the desired pH is a good choice. If using LC-MS, volatile buffers like formic acid or ammonium formate are necessary.[12]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, both acetonitrile and methanol are suitable organic modifiers. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. However, methanol can offer different selectivity. The choice may depend on the specific separation requirements, including the resolution of any impurities.

Data Presentation

The following table provides hypothetical data to illustrate the effect of mobile phase pH on the peak shape of this compound.

Mobile Phase pHTailing Factor (Asymmetry)Observations
7.02.1Severe peak tailing
5.01.5Moderate peak tailing
3.01.1Good, symmetrical peak

Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid / Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start cluster_identification cluster_tailing Peak Tailing (As > 1.2) cluster_fronting Peak Fronting (As < 0.9) cluster_splitting Split/Shoulder Peak cluster_end start Poor Peak Shape Observed identify_problem Identify Peak Shape Issue start->identify_problem tailing_cause1 Secondary Silanol Interactions? identify_problem->tailing_cause1 Tailing fronting_cause1 Sample Overload? identify_problem->fronting_cause1 Fronting split_cause1 pH near pKa (~9.2)? identify_problem->split_cause1 Splitting tailing_solution1 Lower Mobile Phase pH (2-3) Add Competitive Base (e.g., TEA) Use End-capped/Polar-Embedded Column tailing_cause1->tailing_solution1 Yes tailing_cause2 Column Overload? tailing_cause1->tailing_cause2 No end_node Symmetrical Peak Achieved tailing_solution1->end_node tailing_solution2 Reduce Sample Concentration Decrease Injection Volume tailing_cause2->tailing_solution2 Yes tailing_cause2->end_node No tailing_solution2->end_node fronting_solution1 Dilute Sample Reduce Injection Volume fronting_cause1->fronting_solution1 Yes fronting_cause2 Solvent Mismatch? fronting_cause1->fronting_cause2 No fronting_solution1->end_node fronting_solution2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_solution2 Yes fronting_cause2->end_node No fronting_solution2->end_node split_solution1 Adjust pH to be >2 units from pKa split_cause1->split_solution1 Yes split_cause2 Column Void/Blockage? split_cause1->split_cause2 No split_solution1->end_node split_solution2 Flush/Replace Column split_cause2->split_solution2 Yes split_cause3 Chiral Separation? split_cause2->split_cause3 No split_solution2->end_node split_solution3 Use Achiral Column split_cause3->split_solution3 Yes split_cause3->end_node No split_solution3->end_node

Figure 1. Troubleshooting workflow for poor HPLC peak shape.

References

minimizing side reactions in the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via a Strecker-like reaction, followed by hydrolysis, esterification, and reduction. An alternative route involving a Corey-Chaykovsky reaction is also discussed.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-like Reaction)

Q1: My yield of the aminonitrile is low, and I observe unreacted propiophenone. What could be the issue?

A1: Low conversion of propiophenone can be due to several factors:

  • Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from propiophenone and dimethylamine. Ensure that the dimethylamine is of good quality and used in a sufficient molar excess. The reaction is often carried out under elevated temperature and pressure in a sealed autoclave to facilitate this step.[1]

  • Reaction Conditions: The reaction typically requires heating (e.g., 60-80°C) and pressure (e.g., 0.3 MPa) for several hours (e.g., 8 hours) to proceed to completion.[2][3][4] Verify that your reaction parameters are optimal.

  • pH Control: The formation of the iminium ion is pH-dependent. While not always explicitly stated, maintaining a slightly acidic to neutral pH can favor iminium ion formation over the competing cyanohydrin formation from the ketone.

Q2: I am observing the formation of 2-hydroxy-2-phenylbutyronitrile (cyanohydrin) as a major byproduct. How can I minimize this?

A2: Cyanohydrin formation is a common side reaction in Strecker syntheses. To minimize it:

  • Maximize Iminium Ion Concentration: Ensure a high concentration of dimethylamine is present to drive the equilibrium towards the formation of the iminium ion, which is then trapped by the cyanide.

  • Order of Reagent Addition: While the reaction is often performed by mixing all components, in some cases, pre-forming the iminium ion by reacting propiophenone and dimethylamine before the addition of the cyanide source can be beneficial.

Q3: The workup procedure is difficult, and I'm losing product. Are there any tips for purification?

A3: The product, 2-(N,N-dimethylamino)-2-phenylbutyronitrile, is a solid.

  • Crystallization: After the reaction, cooling the reaction mixture should induce crystallization of the product. Washing the filtered solid with water will help remove water-soluble impurities.[4]

  • Solvent Extraction: If the product does not readily crystallize, extraction with a suitable organic solvent, followed by washing, drying, and solvent evaporation, can be employed.

Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

Q1: The hydrolysis of my aminonitrile is incomplete, or I am isolating the amide intermediate.

A1: Incomplete hydrolysis or isolation of the amide are common issues.

  • Reaction Conditions: Complete hydrolysis to the carboxylic acid requires stringent conditions. Typically, the reaction is carried out under basic conditions (pH ≥ 12) by heating under reflux with a strong base like sodium hydroxide for an extended period (e.g., 12 hours).[1][2][3]

  • Monitoring the Reaction: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) to ensure the complete disappearance of the starting material and the amide intermediate.

Q2: I am experiencing a reverse Strecker reaction, leading to the formation of propiophenone.

A2: The α-aminonitrile can be susceptible to the elimination of HCN, especially under certain conditions.

  • pH Control: Maintaining a strongly basic medium during hydrolysis helps to saponify the nitrile to the carboxylate salt, which is less prone to the reverse reaction.

Step 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid

Q1: The esterification reaction is very slow, and the yield is low.

A1: The carboxylic acid is sterically hindered, which can impede esterification.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is typically required.[1][2]

  • Reaction Conditions: The reaction is usually carried out by refluxing with an excess of the alcohol (e.g., ethanol) to drive the equilibrium towards the ester product.[1][2]

  • Water Removal: The water formed during the reaction can be removed using a Dean-Stark apparatus to improve the yield.

Q2: I am observing the formation of a dimeric byproduct (diketopiperazine).

A2: Intermolecular cyclization to form a diketopiperazine can occur with amino acids and their esters.

  • Reaction Conditions: Running the reaction at a high concentration of the amino acid can favor intermolecular reactions. While for this specific substrate this is less commonly reported, if observed, using a larger volume of the alcohol solvent can disfavor the bimolecular side reaction.

Step 4: Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate

Q1: The reduction of the ester to the alcohol is incomplete.

A1: While sodium borohydride can reduce esters, the reaction can be slow.[5]

  • Reducing Agent: Although lithium aluminum hydride (LiAlH4) is a more powerful reducing agent for esters, sodium borohydride (NaBH4) is often preferred for safety and milder reaction conditions.[1][6]

  • Solvent and Temperature: The reduction is typically carried out in a protic solvent like isopropanol or ethanol at room temperature for several hours.[1][2]

  • Molar Ratio: Ensure a sufficient molar excess of the reducing agent is used.

Q2: Are there any significant side reactions during the reduction with NaBH4?

A2: Sodium borohydride is a relatively selective reducing agent.

  • Over-reduction: Over-reduction is generally not an issue for this substrate as the primary alcohol is the desired product.

  • Reaction with Solvent: NaBH4 can react slowly with protic solvents. Using an excess of the reagent can compensate for this.[5]

Alternative Synthetic Route: Corey-Chaykovsky Reaction and Epoxide Ring-Opening

Q1: What are the common side reactions in the Corey-Chaykovsky reaction to form the epoxide?

A1: The Corey-Chaykovsky reaction is generally efficient for epoxide formation from ketones.

  • Byproduct Formation: When using certain sulfur ylides under specific conditions (e.g., n-BuLi/THF), a β-hydroxymethyl sulfide byproduct can be formed.[4]

  • Wittig-type Reaction: Although less common with sulfur ylides, ensure conditions do not favor the Wittig-type olefination reaction.

Q2: The ring-opening of the epoxide with dimethylamine gives a mixture of regioisomers.

A2: The regioselectivity of the epoxide ring-opening is crucial.

  • Reaction Conditions: Under basic or nucleophilic conditions, the amine will typically attack the less sterically hindered carbon of the epoxide.[7]

  • Lewis Acid Catalysis: In some cases, a Lewis acid like trimethylaluminum can be used to facilitate the ring-opening and control regioselectivity.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Intermediates

StepProductReagentsTypical YieldReference
1. Addition Reaction2-(N,N-dimethylamino)-2-phenylbutyronitrilePropiophenone, Sodium Cyanide, Dimethylamine84.1%[4]
2. Hydrolysis2-(N,N-dimethylamino)-2-phenylbutyric acid2-(N,N-dimethylamino)-2-phenylbutyronitrile, NaOHHigh (not specified)[1][2]
3. Esterification2-(N,N-dimethylamino)-2-phenylbutyrate2-(N,N-dimethylamino)-2-phenylbutyric acid, Ethanol, H2SO492%[2]
4. ReductionThis compound2-(N,N-dimethylamino)-2-phenylbutyrate, NaBH483-84%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile[4]
  • In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine solution in methanol, and 140g of water.

  • Seal the autoclave and stir the mixture for 30 minutes.

  • Heat the reaction mixture to 80°C, maintaining a pressure of 0.3 MPa, for 8 hours.

  • After the reaction, cool the autoclave to 30°C and release the pressure.

  • Pour the contents of the autoclave out and rinse the vessel with water.

  • Dilute the mixture with water to a total volume of 1200ml.

  • Cool the mixture to 10°C using an ice-salt bath to induce crystallization.

  • Filter the solid product and wash the filter cake with 2 x 100ml of water.

  • Dry the filter cake to obtain the product.

Protocol 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid[2]
  • Reflux the 2-(N,N-dimethylamino)-2-phenylbutyronitrile obtained from the previous step with an aqueous solution of sodium hydroxide.

  • Maintain the pH of the reaction mixture at or above 12.

  • Continue the reflux until the reaction is complete (monitor by TLC or HPLC).

  • After completion, cool the reaction mixture and acidify to precipitate the carboxylic acid product.

  • Filter, wash, and dry the product.

Protocol 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate[2]
  • In a round-bottom flask, combine 120g of 2-(N,N-dimethylamino)-2-phenylbutyric acid and 300g of ethanol.

  • Slowly add 214g of concentrated sulfuric acid while cooling the flask.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After the reaction is complete, cool the mixture to below 30°C.

  • Slowly add 200g of water.

  • Neutralize the mixture to pH 8 with solid sodium carbonate.

  • Extract the product with an organic solvent (e.g., toluene), wash the organic layer, dry it, and concentrate to obtain the ester.

Protocol 4: Reduction to this compound[1][2]
  • Dissolve 2-(N,N-dimethylamino)-2-phenylbutyrate in isopropanol.

  • Add sodium borohydride (approximately 1.5 to 2 molar equivalents) portion-wise to the solution at room temperature.

  • Add water to the reaction mixture.

  • Stir the reaction at room temperature for approximately 6 hours.

  • After the reaction is complete, perform a suitable workup, which may include quenching excess borohydride with a weak acid, extraction with an organic solvent, and purification of the final product.

Visualizations

Synthesis_Pathway propiophenone Propiophenone aminonitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile propiophenone->aminonitrile + NaCN, (CH3)2NH amino_acid 2-(N,N-dimethylamino)-2-phenylbutyric acid aminonitrile->amino_acid Hydrolysis (NaOH) amino_ester 2-(N,N-dimethylamino)-2-phenylbutyrate amino_acid->amino_ester Esterification (EtOH, H2SO4) final_product This compound amino_ester->final_product Reduction (NaBH4)

Caption: Main synthetic route to this compound.

Troubleshooting_Strecker start Low yield of aminonitrile check_conversion Unreacted Propiophenone? start->check_conversion check_side_product Cyanohydrin byproduct? start->check_side_product solution1 Optimize reaction conditions: - Increase temperature/pressure - Ensure excess dimethylamine check_conversion->solution1 Yes solution2 Maximize iminium ion formation: - High (CH3)2NH concentration - Consider pre-formation of imine check_side_product->solution2 Yes

Caption: Troubleshooting low yield in the Strecker-like reaction.

Alternative_Route propiophenone Propiophenone epoxide 2-ethyl-2-phenyloxirane propiophenone->epoxide Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I) final_product This compound epoxide->final_product Ring-opening with (CH3)2NH

Caption: Alternative synthesis via Corey-Chaykovsky reaction.

References

stability testing protocol for 2-(dimethylamino)-2-phenylbutan-1-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 2-(dimethylamino)-2-phenylbutan-1-ol under various pH conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue/Question Potential Causes Troubleshooting Steps
Why am I seeing rapid degradation of the compound in acidic conditions? The dimethylamino group is susceptible to protonation in acidic pH, which can influence the overall stability of the molecule. This may lead to hydrolysis or other degradation pathways.1. Confirm pH: Ensure the pH of your acidic solution is accurate using a calibrated pH meter. 2. Milder Acid: Consider using a weaker acid or a lower concentration of the strong acid (e.g., 0.01 N HCl instead of 0.1 N HCl) to slow down the degradation rate. 3. Time Points: Analyze samples at earlier time points to capture the initial degradation profile before it proceeds to completion.
My chromatogram shows multiple degradation peaks. How do I identify the primary degradants? Complex degradation profiles can occur, especially under harsh stress conditions. Secondary degradation products may form from the initial primary degradants.1. Time-Course Study: Analyze stressed samples at multiple time points. Peaks that appear early and then decrease in area as other peaks emerge are likely primary degradants.[1][2] 2. Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for each peak. This will help in proposing structures for the degradation products.
I am not observing any degradation under basic conditions. Is this expected? While the tertiary amine is more stable in basic conditions, the primary alcohol can be susceptible to oxidation, which might be pH-dependent. However, the molecule might be inherently stable to alkaline hydrolysis.1. Increase Stress: If no degradation is observed, consider increasing the concentration of the base (e.g., from 0.1 N NaOH to 1 N NaOH) or the temperature.[3] 2. Oxidative Stress: The lack of degradation under basic conditions alone doesn't confirm stability. Ensure you are also performing oxidative stress testing, as this may be a more relevant degradation pathway. The dimethylamino group can be oxidized to an N-oxide.[4]
The peak shape of the parent compound is poor in my HPLC analysis. What could be the cause? Tertiary amines like this compound can interact with residual silanols on the HPLC column, leading to peak tailing.1. Mobile Phase pH: Adjust the pH of your mobile phase. A slightly acidic pH (e.g., 3-4) will ensure the tertiary amine is consistently protonated, which can improve peak shape. 2. Use a Shielded Column: Employ an HPLC column with end-capping or a polar-embedded phase to minimize interactions with silanols. 3. Ion-Pairing Agent: Consider adding an ion-pairing agent to the mobile phase, but be mindful that this can complicate method development and column cleaning.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for this compound in the stability study?

A recommended starting concentration for the degradation study is 1 mg/mL.[3] However, it can be beneficial to conduct studies at the concentration of the final product to understand the degradation profile in its intended formulation.[3]

Q2: What are the expected degradation pathways for this compound?

Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol moiety can be oxidized to form the corresponding aldehyde (2-(dimethylamino)-2-phenylbutanal) or further to a carboxylic acid (2-(dimethylamino)-2-phenylbutanoic acid).[4] The dimethylamino group can also be oxidized to an N-oxide.[4]

  • Hydrolysis: While less common for this structure, hydrolysis under extreme pH and temperature conditions cannot be entirely ruled out, potentially involving cleavage of the C-N or C-C bonds.

Q3: What analytical technique is most appropriate for a stability-indicating method?

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and suitable technique. To ensure the method is stability-indicating, it must be able to separate the parent compound from all potential degradation products and formulation excipients.[1] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

Q4: What are the typical pH conditions to be tested in a stability study?

A comprehensive study should evaluate the stability over a wide range of pH values. Forced degradation studies typically involve:

  • Acidic Hydrolysis: 0.1 M HCl[3]

  • Basic Hydrolysis: 0.1 M NaOH[3]

  • Neutral Hydrolysis: Water

It is also advisable to test at intermediate pH values using appropriate buffer systems (e.g., phosphate or citrate buffers) to get a complete picture of the pH-stability profile.

Experimental Protocol: pH Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound in solutions of varying pH.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate and/or citrate buffer components

  • Calibrated pH meter

  • HPLC system with UV detector (or MS detector)

  • HPLC column suitable for polar compounds (e.g., C18 with end-capping)

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers or water baths

2. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 10 mg/mL.

  • For each pH condition, prepare a test solution by diluting the stock solution with the respective pH medium (e.g., 0.1 M HCl, water, 0.1 M NaOH, or buffer solutions) to a final concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Incubate the test solution in 0.1 M HCl at a specified temperature (e.g., 60 °C).

  • Neutral Hydrolysis: Incubate the test solution in water at a specified temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate the test solution in 0.1 M NaOH at a specified temperature (e.g., 60 °C).

  • Control Sample: Keep an unstressed sample of the test solution, protected from light, at a controlled low temperature (e.g., 2-8 °C).

4. Sampling and Analysis:

  • Withdraw aliquots from each stressed solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Record the peak area of the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for each pH condition.

  • Determine the percentage of each degradation product formed.

  • Summarize the data in a table for easy comparison.

Data Presentation

Table 1: Stability of this compound under Different pH Conditions at 60 °C

Time (hours)% Remaining (0.1 M HCl)% Degradation Product A (Acid)% Remaining (Water)% Degradation Product B (Neutral)% Remaining (0.1 M NaOH)% Degradation Product C (Base)
0100.00.0100.00.0100.00.0
292.57.299.80.199.50.4
485.314.199.50.399.10.8
871.827.599.10.798.21.7
1260.238.998.71.197.42.5
2445.153.897.52.395.04.8

Note: This is example data and will vary based on experimental results.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL) Test_HCl Test Solution (0.1 M HCl) Stock->Test_HCl Test_H2O Test Solution (Water) Stock->Test_H2O Test_NaOH Test Solution (0.1 M NaOH) Stock->Test_NaOH Stress_HCl Incubate at 60°C Test_HCl->Stress_HCl Stress_H2O Incubate at 60°C Test_H2O->Stress_H2O Stress_NaOH Incubate at 60°C Test_NaOH->Stress_NaOH Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Stress_HCl->Sampling Stress_H2O->Sampling Stress_NaOH->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Processing & Reporting HPLC->Data

Caption: Experimental workflow for pH stability testing.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical methods for the quantitative determination of 2-(dimethylamino)-2-phenylbutan-1-ol, a known impurity and metabolite of the drug Trimebutine. The presented methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), are frequently employed in pharmaceutical quality control and bioanalytical studies. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The performance of each method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.

Table 1: Comparison of HPLC-UV and HPLC-MS/MS Method Validation Parameters for this compound

Validation ParameterMethod 1: HPLC-UVMethod 2: HPLC-MS/MS
Linearity Range0.1 - 100 µg/mL0.01 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.999≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)≤ 2.0%≤ 5.0%
Limit of Detection (LOD)0.05 µg/mL0.005 ng/mL
Limit of Quantification (LOQ)0.1 µg/mL0.01 ng/mL
SpecificityModerateHigh
ThroughputHigherLower

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the linearity range (0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted solutions.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids (plasma, urine) or for impurity profiling at very low levels.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound (e.g., m/z 194.2 → 163.2). An internal standard (e.g., a deuterated analog) should be used for quantification.

  • Optimization: Optimize the cone voltage and collision energy for the specific analyte and internal standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in an appropriate solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the linearity range (0.01 - 100 ng/mL).

  • Sample Preparation (for biological samples): Perform a sample clean-up procedure such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction to remove matrix interferences. Evaporate the solvent and reconstitute the residue in the mobile phase.

4. Method Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration. The linear regression should have a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days. The accuracy (% bias) should be within ±15% (±20% at the LOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% at the LOQ).

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Specificity: Assess the potential for interference from endogenous matrix components by analyzing blank matrix samples.

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method as described in this guide.

Analytical_Method_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability system_suitability System Suitability protocol->system_suitability data_review Data Review & Analysis specificity->data_review linearity->data_review accuracy->data_review precision->data_review lod_loq->data_review robustness->data_review solution_stability->data_review system_suitability->data_review report Generate Validation Report data_review->report end End: Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to 2-(dimethylamino)-2-phenylbutan-1-ol

This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, a key intermediate in the synthesis of pharmaceuticals such as trimebutine. The comparison focuses on objectivity, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Introduction

This compound is a tertiary amino alcohol with a chiral center, making its synthesis a subject of interest for stereoselective control.[1] Two principal synthetic pathways have been prominently described in the literature, each with distinct advantages and disadvantages in terms of reaction steps, yield, and scalability. This guide will compare the multi-step synthesis via a nitrile intermediate and the shorter route involving an oxirane intermediate.

Route 1: Multi-Step Synthesis via Nitrile Intermediate

This widely implemented method involves a four-step sequence starting from propiophenone.[1][2][3][4] The overall process is characterized by a series of well-established reactions, making it a robust and scalable option.

Experimental Protocol

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

In a 1L autoclave, 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of a 40% dimethylamine methanol solution, and 140g of water are combined.[2][3][4] The mixture is stirred and heated to 60-80°C under a pressure of 0.3 MPa for 8 hours.[2][3][4] After cooling and pressure release, the reaction mixture is processed to isolate the nitrile intermediate.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

The crude 2-(N,N-dimethylamino)-2-phenylbutyronitrile is hydrolyzed under basic conditions (pH ≥ 12) using sodium hydroxide and refluxing until the reaction is complete.[1][2][3]

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

The resulting carboxylic acid is then esterified by refluxing with an alcohol, such as ethanol, in the presence of a catalytic amount of concentrated sulfuric acid to produce the corresponding ester.[1][2][3]

Step 4: Reduction to this compound

The 2-(N,N-dimethylamino)-2-phenylbutyrate is reduced to the target amino alcohol. A common method involves using a reducing agent like sodium borohydride in an appropriate solvent.[1] One patent describes mixing 125g of the ester with 300g of isopropanol, 36g of a reducing agent, and 60g of water at room temperature for 6 hours.[3] The final product is obtained after workup, with reported yields around 84%.[3][4]

Data Summary
StepReactantsConditionsProductYield
1Propiophenone, NaCN, Dimethylamine60-80°C, 0.3 MPa, 8 hours2-(N,N-dimethylamino)-2-phenylbutyronitrileHigh (implied)
2Nitrile Intermediate, NaOHReflux, pH ≥ 122-(N,N-dimethylamino)-2-phenylbutyric acidHigh (implied)
3Carboxylic Acid, Ethanol, H₂SO₄Reflux2-(N,N-dimethylamino)-2-phenylbutyrateHigh (implied)
4Ester Intermediate, Reducing AgentRoom Temperature, 6 hoursThis compound~84%[3][4]

Visual Workflow

Nitrile_Intermediate_Route propiophenone Propiophenone nitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile propiophenone->nitrile NaCN, Dimethylamine acid 2-(N,N-dimethylamino)-2-phenylbutyric acid nitrile->acid NaOH, H₂O, Reflux ester 2-(N,N-dimethylamino)-2-phenylbutyrate acid->ester Ethanol, H₂SO₄, Reflux final_product This compound ester->final_product Reduction

Caption: Synthetic pathway via a nitrile intermediate.

Route 2: Synthesis via Oxirane Intermediate

This alternative route offers a shorter pathway to the target molecule but presents challenges in purification, particularly for large-scale production.[1][2][3][4]

Experimental Protocol

Step 1: Formation of 2-ethyl-2-phenyloxirane

Propiophenone is reacted with trimethylsulfoxonium iodide in a Corey-Chaykovsky reaction to form the epoxide intermediate, 2-ethyl-2-phenyloxirane.[1]

Step 2: Ring-opening of the Oxirane

The 2-ethyl-2-phenyloxirane is then subjected to a ring-opening reaction with dimethylamine. This step can be facilitated by a Lewis acid, such as trimethylaluminum, to yield this compound.[1][5]

Data Summary
StepReactantsConditionsProductYield
1Propiophenone, Trimethylsulfoxonium IodideCorey-Chaykovsky Reaction2-ethyl-2-phenyloxiraneNot specified
2Oxirane Intermediate, Dimethylamine, TrimethylaluminumNot specifiedThis compoundNot specified, requires column chromatography

Visual Workflow

Oxirane_Intermediate_Route propiophenone Propiophenone oxirane 2-ethyl-2-phenyloxirane propiophenone->oxirane Trimethylsulfoxonium Iodide final_product This compound oxirane->final_product Dimethylamine, Trimethylaluminum

Caption: Synthetic pathway via an oxirane intermediate.

Comparative Analysis

FeatureRoute 1: Nitrile IntermediateRoute 2: Oxirane Intermediate
Number of Steps 42
Overall Yield ~84% for the final reduction step[3][4]Not explicitly stated, but likely lower due to purification losses.
Scalability More suitable for industrial production.[2][3][4]Less suitable for industrial production due to the need for column chromatography.[1][2][3][4]
Purification Primarily involves extraction and crystallization.Requires column chromatography for both the intermediate and final product.[1]
Reagents Uses common and relatively inexpensive reagents.Employs more specialized and potentially hazardous reagents like trimethylsulfoxonium iodide and trimethylaluminum.
Reaction Conditions Requires elevated pressure and temperature in the first step.The Corey-Chaykovsky reaction conditions are generally mild.

Conclusion

The choice between these two synthetic routes for this compound depends heavily on the desired scale of production and the available resources.

The multi-step synthesis via a nitrile intermediate is a well-documented and robust method that is amenable to large-scale industrial production. Although it involves more steps, the purification procedures are more straightforward, and the overall yield is high.

The synthesis via an oxirane intermediate offers a more concise route. However, its reliance on column chromatography for purification makes it less economically viable and more challenging to scale up. This route may be more suitable for laboratory-scale synthesis where chromatographic purification is a standard procedure.

For researchers and drug development professionals focused on process development and manufacturing, the nitrile intermediate pathway is the more practical and economically feasible option. Conversely, for small-scale discovery chemistry, the shorter oxirane route might be considered if the associated purification challenges are manageable.

References

Cross-Validation of Quantification Assays for 2-(dimethylamino)-2-phenylbutan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-(dimethylamino)-2-phenylbutan-1-ol, a critical intermediate and known impurity (Trimebutine Impurity A) in the synthesis of Trimebutine. The selection of a robust and reliable quantification assay is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based assays and presents a comparative analysis of their performance based on established validation parameters.

Introduction to this compound

This compound is a tertiary amino alcohol that serves as a key precursor in the manufacturing of Trimebutine, a medication used to treat irritable bowel syndrome and other gastrointestinal disorders. As a potential impurity in the final drug product, its accurate quantification is a regulatory requirement to ensure product safety and quality. The development and cross-validation of analytical methods are therefore essential steps in the pharmaceutical development process.

Comparative Analysis of Quantification Assays

The two most common analytical techniques for the quantification of non-volatile and semi-volatile organic compounds in pharmaceutical matrices are High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.

Below is a summary of typical performance data for HPLC-UV and a projected performance for a GC-MS method for the quantification of this compound.

Table 1: Comparison of Quantitative Assay Performance

ParameterHPLC-UV MethodGC-MS Method (Projected)
Linearity (R²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD%) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Specificity GoodExcellent
Typical Run Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative methodologies for HPLC-UV and GC-MS assays for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a primary technique for the analysis of this compound, particularly for purity assessment and quantification in synthesis products.[1]

3.1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., Trimebutine drug substance) and dissolve it in the mobile phase to achieve a theoretical concentration of this compound within the calibration range. The solution may require filtration through a 0.45 µm filter before injection.

3.1.3. Method Validation Parameters

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a placebo or a sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.

  • Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often employed to improve its volatility and chromatographic behavior.

3.2.1. Derivatization (Silylation)

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

3.2.2. GC-MS Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of the derivatized analyte in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent, evaporate the solvent, and perform the derivatization as described above.

3.2.4. Method Validation Parameters

The validation parameters for the GC-MS method would be similar to those for the HPLC-UV method, with adjusted acceptance criteria to reflect the nature of the technique.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solutions prep_sample->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection (215 nm) chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration calib_curve Calibration Curve Construction peak_integration->calib_curve quantification Quantification of Analyte peak_integration->quantification calib_curve->quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions derivatization Derivatization (Silylation) prep_std->derivatization prep_sample Prepare Sample Solutions prep_sample->derivatization gc_injection Inject into GC-MS System derivatization->gc_injection gc_sep Gas Chromatographic Separation gc_injection->gc_sep ms_detection Mass Spectrometric Detection gc_sep->ms_detection ion_extraction Selected Ion Monitoring (SIM) ms_detection->ion_extraction calib_curve Calibration Curve Construction ion_extraction->calib_curve quantification Quantification of Analyte ion_extraction->quantification calib_curve->quantification

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed structural and pharmacological comparison of 2-(dimethylamino)-2-phenylbutan-1-ol with a series of related amino alcohols. This publication delves into the critical structure-activity relationships (SAR) that govern their interactions with key biological targets, primarily opioid receptors and sodium channels, offering valuable insights for the design of novel therapeutics.

This compound, a tertiary amino alcohol, is a key synthetic intermediate and a major metabolite of the gastrointestinal motility regulator, Trimebutine.[1] Its pharmacological activity, and that of its analogs, is intrinsically linked to the specific arrangement of its functional groups: the dimethylamino moiety, the phenyl ring, the ethyl group, and the primary alcohol. Understanding how modifications to these groups impact biological activity is paramount for targeted drug development.

At a Glance: Comparative Pharmacological Activity

The following table summarizes the available quantitative data for this compound and its primary metabolite, nor-trimebutine, highlighting their affinities for opioid receptors and their local anesthetic potential.

CompoundN-SubstituentOpioid Receptor Binding Affinity (Ki, μM)Sodium Channel Blockade (IC50, μM)
This compound moiety (as Trimebutine) -N(CH₃)₂μ: 0.18, δ: 0.30, κ: 0.262.66
Nor-trimebutine (N-desmethyl metabolite) -NH(CH₃)μ: 0.72, δ: data not available, κ: data not available0.73

Note: Opioid receptor binding data is for the parent drug Trimebutine, which contains the this compound core. Sodium channel blockade data is for Trimebutine and its metabolite.

Delving into the Structure-Activity Relationship

The pharmacological profile of these amino alcohols is a delicate interplay of their structural features.

The Amino Group: The nature of the N-substituent is a critical determinant of activity. The tertiary amine in this compound contributes to its observed opioid receptor affinity. Demethylation to the secondary amine, as seen in nor-trimebutine, alters this affinity. While specific data for a wider range of N-alkyl analogs is limited, general SAR principles for opioids and local anesthetics suggest that the size and basicity of the amino group are crucial for receptor interaction and sodium channel blockade.

The Phenyl and Ethyl Groups: The phenyl ring and the ethyl group at the chiral center contribute to the lipophilicity of the molecule, facilitating its interaction with the hydrophobic pockets of receptors and ion channels. Modifications to the phenyl ring, such as substitution with electron-withdrawing or donating groups, would be expected to modulate both opioid receptor affinity and local anesthetic potency.

The Primary Alcohol: The hydroxyl group can participate in hydrogen bonding interactions within receptor binding sites. Esterification of this group, as in Trimebutine, where it is linked to 3,4,5-trimethoxybenzoic acid, significantly influences the overall pharmacological profile of the molecule.

Visualizing the Pathways

To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_assays Pharmacological Evaluation Propiophenone Propiophenone Amination Amination Propiophenone->Amination R2NH, NaCN Reduction Reduction Amination->Reduction Reducing Agent Amino_Alcohols Amino Alcohol Analogs Reduction->Amino_Alcohols Opioid_Assay Opioid Receptor Binding Assay Amino_Alcohols->Opioid_Assay Anesthetic_Assay Local Anesthetic Activity Assay Amino_Alcohols->Anesthetic_Assay Data_Analysis Data Analysis (Ki, IC50) Opioid_Assay->Data_Analysis Anesthetic_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and pharmacological evaluation of amino alcohol analogs.

signaling_pathway Amino_Alcohol Amino Alcohol (e.g., Trimebutine Metabolite) Opioid_Receptor Opioid Receptor (μ, δ, κ) Amino_Alcohol->Opioid_Receptor G_Protein G-Protein Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_Motility Analgesia & Gastrointestinal Motility cAMP->Analgesia_Motility Ion_Channel->Analgesia_Motility

Caption: A simplified signaling pathway for the opioid receptor-mediated effects of amino alcohols.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of compounds to opioid receptors using radioligand displacement.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., from rodents) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a fresh buffer and store at -80°C.

2. Binding Assay:

  • In a multi-well plate, combine the prepared brain membranes, a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors), and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

3. Data Collection and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Local Anesthetic Activity (Mouse Tail-Flick Test)

This in vivo assay assesses the local anesthetic properties of a compound by measuring the response to a thermal stimulus.

1. Animal Acclimatization:

  • Acclimatize mice to the testing environment and handling procedures to minimize stress-induced variability.

2. Baseline Latency Measurement:

  • Place the mouse in a restraining device, leaving the tail exposed.

  • Apply a focused beam of radiant heat to a specific area of the tail.

  • Measure the time it takes for the mouse to flick its tail away from the heat source. This is the baseline tail-flick latency. A cut-off time is typically set to prevent tissue damage.

3. Compound Administration:

  • Administer the test compound via subcutaneous injection at the base of the tail. A control group should receive a vehicle injection.

4. Post-Treatment Latency Measurement:

  • At predetermined time intervals after injection, measure the tail-flick latency again.

  • An increase in the latency period compared to the baseline indicates a local anesthetic effect.

5. Data Analysis:

  • The duration of action is determined by the time it takes for the tail-flick latency to return to baseline levels.

  • The potency can be assessed by comparing the maximal effect or the area under the curve of the time-course of action for different doses or compounds.

Conclusion

The structural framework of this compound provides a versatile scaffold for pharmacological activity. The available data on its parent compound, Trimebutine, and its primary metabolite, nor-trimebutine, reveal a complex interplay of opioid receptor modulation and sodium channel blockade. This guide underscores the importance of systematic structural modifications and comprehensive pharmacological evaluation to elucidate the full therapeutic potential of this class of amino alcohols. Further research focusing on a broader range of N-substituted and phenyl-substituted analogs is warranted to build a more complete structure-activity relationship profile, which will be instrumental in the rational design of next-generation therapeutics with enhanced efficacy and selectivity.

References

performance of 2-(dimethylamino)-2-phenylbutan-1-ol as a ligand in catalysis vs other ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which form complexes with metal catalysts, are instrumental in achieving high stereoselectivity in a vast array of chemical transformations. Among these, amino-containing ligands have proven to be particularly effective. This guide provides a comparative overview of the performance of a representative chiral diamine ligand, (1R,2S)-(-)-N,N-dimethyl-1-phenyl-1,2-propanediamine, and its derivatives against other ligand classes in the context of asymmetric catalysis, supported by experimental data.

While direct, comprehensive comparative studies on 2-(dimethylamino)-2-phenylbutan-1-ol as a ligand are limited in published literature, its structural motifs are analogous to a broad class of well-studied chiral amino alcohols and diamines. These related structures have demonstrated significant efficacy in asymmetric synthesis. This guide will therefore leverage data from a well-documented chiral diamine to illustrate the principles of ligand performance comparison.

Asymmetric Transfer Hydrogenation: A Case Study

A key reaction for evaluating the performance of chiral ligands is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is widely used for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The efficiency of a chiral ligand in this context is typically measured by the yield of the desired product and its enantiomeric excess (ee%).

Comparative Performance of Chiral Diamine Ligands

Recent research has explored the use of polymeric chiral diamine ligands in iridium-catalyzed ATH of various functionalized ketones.[1][2][3] These studies provide a clear basis for comparing the performance of different ligand structures.

Ligand/CatalystSubstrateYield (%)ee (%)TON (Total)Reference
Ir-polydiamine (Ir-PDA-6d)2,2,2-Trifluoroacetophenone>9998up to 12,000 (6 cycles)[1][3]
Ir-polydiamine (Ir-PDA-6d)Methyl 2-pyridyl ketone>9999up to 12,000 (6 cycles)[1][3]
Ir-polydiamine (Ir-PDA-6d)1-Phenyl-1,2-propanedione>9999up to 12,000 (6 cycles)[1][3]
Monomeric Diamine CatalystFunctionalized KetonesHighHighLower than polymeric[1]

The data clearly indicates that polymeric chiral diamine ligands can lead to excellent yields and enantioselectivities. A notable advantage of these polymeric catalysts is their recyclability, leading to exceptionally high total turnover numbers (TONs), which is a significant factor in industrial applications.[1][3]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of catalytic results. Below is a representative protocol for the asymmetric transfer hydrogenation of a ketone using an iridium-polydiamine catalyst.

General Procedure for Asymmetric Transfer Hydrogenation:

A mixture of the ketone (0.5 mmol), the iridium-polydiamine catalyst (0.05 mol% Ir), and formic acid/triethylamine (5:2 azeotrope, 1.0 mL) is stirred in a sealed tube at a specified temperature for a designated time. After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Catalyst Development

The development and optimization of chiral ligands for a specific catalytic transformation follow a logical progression. This can be visualized as a workflow that moves from ligand design and synthesis to catalyst screening and, finally, application and process optimization.

G Catalyst Development Workflow A Ligand Design & Synthesis (e.g., Chiral Diamines) B Catalyst Formation (e.g., Iridium Complexation) A->B C Reaction Screening (Substrate, Solvent, Temp.) B->C D Performance Evaluation (Yield, ee%, TON) C->D E Recyclability Studies (for Heterogenized Catalysts) D->E F Process Optimization (Scale-up, Catalyst Loading) D->F

Caption: Workflow for chiral catalyst development.

Comparison with Other Ligand Classes

While chiral diamines show excellent performance, it is important to consider other classes of ligands that are effective in asymmetric catalysis.

Ligand ClassTypical MetalCommon ReactionsAdvantagesDisadvantages
Chiral Diamines Iridium, Rhodium, RutheniumAsymmetric Hydrogenation, Transfer HydrogenationHigh enantioselectivity, high TONs with polymeric versions.[1][3]May require multi-step synthesis.
Chiral Phosphines Rhodium, Ruthenium, PalladiumAsymmetric Hydrogenation, C-C bond formationHigh activity and enantioselectivity, widely studied.Sensitivity to air and moisture.
Chiral Amino Alcohols Zinc, Titanium, BoronAlkylation of aldehydes, reductionsReadily available from the chiral pool, good for certain C-C bond formations.May have lower turnover numbers compared to noble metal catalysts.
Salen Ligands Chromium, Manganese, CobaltEpoxidation, AziridinationHigh enantioselectivity, good for oxidation reactions.Can be sterically demanding to synthesize.

This table provides a general overview, and the choice of ligand is highly dependent on the specific reaction and substrate.

Catalytic Cycle Visualization

The catalytic cycle for the iridium-catalyzed transfer hydrogenation with a chiral diamine ligand involves a series of coordinated steps. The following diagram illustrates a plausible mechanism.

G Catalytic Cycle for Asymmetric Transfer Hydrogenation A [Ir(H)(diamine)(arene)]+ B Ketone Coordination A->B + Ketone C Hydride Transfer (Stereodetermining Step) B->C D [Ir(alkoxide)(diamine)(arene)]+ C->D E Protonolysis with HCOOH D->E + HCOOH F Release of Chiral Alcohol E->F F->A - H2O, - CO2

Caption: Iridium-catalyzed ATH cycle.

Conclusion

While direct performance data for this compound as a catalyst ligand remains scarce, the broader class of chiral amino-containing ligands, particularly chiral diamines, demonstrates exceptional performance in key asymmetric transformations like transfer hydrogenation. The use of polymeric backbones for these ligands offers the added advantages of catalyst recyclability and high total turnover numbers, making them highly attractive for industrial applications.[1][3] The selection of an optimal ligand requires careful consideration of the specific reaction, substrate, and desired process parameters. The data and workflows presented in this guide provide a framework for making informed decisions in the development of efficient and selective catalytic systems.

References

assessment of 2-(dimethylamino)-2-phenylbutan-1-ol purity by different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(dimethylamino)-2-phenylbutan-1-ol is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Introduction to this compound

This compound is a key intermediate in the synthesis of Trimebutine, a medication used to treat irritable bowel syndrome (IBS). It is also known as Trimebutine Impurity A. Given its role as a precursor to an active pharmaceutical ingredient (API), rigorous purity control is essential to ensure the final product's quality and safety. The presence of impurities can affect the stability, efficacy, and safety of the API.

This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Primary Use Quantitative purity determination, impurity profiling.Identification and quantification of volatile impurities and by-products.Absolute and relative quantification, structural confirmation.
Reported Purity Levels 98.4%[1], 98.5%[1], >99%Typically used for impurity identification rather than primary purity reporting.High accuracy, can serve as a primary method for purity assignment.[2]
Advantages High resolution, sensitivity, and reproducibility for quantitative analysis.High specificity and sensitivity for volatile and semi-volatile compounds.Non-destructive, requires no analyte-specific reference standard for quantification, provides structural information.[3]
Limitations Requires reference standards for impurity identification and quantification.May require derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity compared to chromatographic techniques, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds.[3] For this compound, a reversed-phase HPLC method is typically employed.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase Injection Inject sample SamplePrep->Injection MobilePhasePrep Prepare and degas mobile phase MobilePhasePrep->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity Integration->Calculation

Caption: HPLC workflow for purity analysis.

Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detector UV at 240 nm
Injection Volume 10 µL
Column Temperature Ambient
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. For polar compounds like amino alcohols, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh sample Derivatization Derivatize with silylating agent (e.g., MTBSTFA) Sample->Derivatization Injection Inject derivatized sample Derivatization->Injection Separation Separation on a capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpectra Analyze mass spectra of peaks TIC->MassSpectra Identification Identify impurities MassSpectra->Identification

Caption: GC-MS workflow for impurity identification.

Method Parameters:

ParameterValue
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Column Agilent CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm) or similar
Carrier Gas Helium
Injector Temperature 270 °C
Oven Program 60 °C (hold 5 min), ramp at 6 °C/min to 220 °C
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] The quantification is achieved by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weighing Accurately weigh sample and internal standard Dissolution Dissolve in deuterated solvent Weighing->Dissolution Acquisition Acquire 1H NMR spectrum with optimized parameters Dissolution->Acquisition Processing Phase and baseline correct the spectrum Acquisition->Processing Integration Integrate analyte and standard signals Processing->Integration Calculation Calculate purity using the qNMR equation Integration->Calculation

Caption: qNMR workflow for absolute purity determination.

Method Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic acid or other certified reference material with non-overlapping signals
Pulse Sequence Standard 1D proton with a long relaxation delay (e.g., 5 x T1)
Number of Scans Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more)

Comparison of Alternatives

Each of the described techniques offers unique advantages for the purity assessment of this compound.

  • HPLC is the workhorse for routine quality control, providing reliable and precise quantification of the main component and known impurities. Its high-throughput nature makes it suitable for in-process control and final product release testing.

  • GC-MS excels in the identification of unknown volatile and semi-volatile impurities that may not be detected by HPLC. It is an invaluable tool for troubleshooting synthesis processes and for comprehensive characterization of the impurity profile.

  • qNMR provides an orthogonal method for purity determination and can be used to certify the purity of in-house reference standards. Its ability to provide structural information simultaneously with quantitative data makes it a powerful technique for the characterization of new chemical entities.

For a comprehensive purity assessment, a multi-technique approach is often recommended.[3] HPLC can be used for routine purity testing, while GC-MS and qNMR can be employed for in-depth characterization and as complementary techniques to ensure the highest quality of this compound.

Conclusion

The choice of analytical technique for the purity assessment of this compound will depend on the specific requirements of the analysis. For routine quality control, HPLC is a robust and reliable method. For the identification of unknown volatile impurities, GC-MS is the technique of choice. For absolute purity determination and structural confirmation, qNMR is a powerful and increasingly utilized tool in the pharmaceutical industry. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of their materials.

References

A Comparative Analysis of the Biological Activities of Trimebutine and its Metabolite, 2-(dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the gastrointestinal motility regulator, Trimebutine, and its metabolite, 2-(dimethylamino)-2-phenylbutan-1-ol. The information is compiled from preclinical studies to assist researchers in understanding their pharmacological profiles.

Introduction

Trimebutine is a multifaceted drug utilized in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its therapeutic effects are attributed to its complex mechanism of action, which involves interactions with opioid receptors and ion channels within the enteric nervous system. Following administration, Trimebutine is metabolized into several compounds, including this compound. This guide aims to compare the known biological activities of the parent drug, Trimebutine, with this specific metabolite.

Comparative Quantitative Data

The following table summarizes the available quantitative data on the biological activities of Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nortrimebutine). Despite extensive searches, no specific quantitative biological activity data (e.g., Kᵢ, IC₅₀, EC₅₀) for this compound has been found in the public domain. This compound is consistently identified as a metabolite, but its direct pharmacological actions have not been quantitatively characterized in the available literature.

TargetParameterTrimebutineN-desmethyltrimebutine (nortrimebutine)This compound
Opioid Receptors
µ-opioid receptorAgonist ActivityWeak agonist; ~30-fold less active than morphine[1]Weak agonist[1]Not Available
δ-opioid receptorAgonist ActivityWeak agonist[1]Weak agonist[1]Not Available
κ-opioid receptorAgonist ActivityWeak agonist[1]Weak agonist[1]Not Available
Ion Channels
Voltage-gated Na⁺ channelsKᵢ (µM)2.66 ± 0.15[2]0.73 ± 0.02[2]Not Available
IC₅₀ (µM)0.83 ± 0.09[2]1.23 ± 0.19[2]Not Available
Voltage-gated K⁺ channelsIC₅₀ (µM)23 ± 6 (at 10 µM)[2]Not AvailableNot Available
Voltage-gated L-type Ca²⁺ channelsActivityInhibition at higher concentrations (100-300 µM)[3]Not AvailableNot Available
Ca²⁺-activated K⁺ channelsActivityInhibition[3]Not AvailableNot Available

Mechanism of Action & Signaling Pathways

Trimebutine exerts its effects through a complex interplay of actions on various receptors and ion channels, primarily within the gastrointestinal tract.

Trimebutine's Multifaceted Mechanism of Action

Trimebutine's primary mechanism involves the modulation of gastrointestinal motility through its interaction with the enteric nervous system. It acts as a weak agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] This interaction is thought to contribute to its ability to both stimulate and inhibit intestinal contractions, depending on the physiological state of the gut.

Furthermore, Trimebutine influences several ion channels. It has been shown to block voltage-gated sodium and potassium channels.[2] At lower concentrations (1-10 µM), it can cause depolarization of the resting membrane potential by inhibiting outward potassium currents.[3] At higher concentrations (100-300 µM), it inhibits L-type calcium channels, leading to reduced calcium influx and muscle relaxation.[3] This dual action on ion channels likely contributes to its regulatory effects on gut motility.

Trimebutine_Mechanism cluster_receptors Opioid Receptors cluster_channels Ion Channels Trimebutine Trimebutine mu µ-opioid Trimebutine->mu Weak Agonist delta δ-opioid Trimebutine->delta Weak Agonist kappa κ-opioid Trimebutine->kappa Weak Agonist Na_channel Na⁺ Channel Trimebutine->Na_channel Blockade K_channel K⁺ Channel Trimebutine->K_channel Blockade Ca_channel L-type Ca²⁺ Channel Trimebutine->Ca_channel Inhibition (High Conc.) Motility Modulation of Gastrointestinal Motility mu->Motility delta->Motility kappa->Motility Na_channel->Motility K_channel->Motility Ca_channel->Motility

Trimebutine's interactions with opioid receptors and ion channels.
Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. A primary metabolic pathway is N-demethylation to form N-desmethyltrimebutine (nortrimebutine), which is also pharmacologically active.[4][5] Another metabolic route involves hydrolysis of the ester linkage, which can ultimately lead to the formation of this compound.[5][6]

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine N-desmethyltrimebutine (nortrimebutine) Trimebutine->Nortrimebutine N-demethylation Metabolite This compound Trimebutine->Metabolite Hydrolysis

Simplified metabolic pathway of Trimebutine.

Experimental Protocols

Radioligand Binding Assay for Sodium Channels

The affinity of Trimebutine and its metabolite, nortrimebutine, for sodium channels was determined using a radioligand binding assay with [³H]batrachotoxin.

  • Tissue Preparation: Membranes from rat cerebral cortex were prepared.

  • Assay Buffer: 50 mM HEPES buffer (pH 7.4) containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose.

  • Incubation: Membranes were incubated with [³H]batrachotoxin in the presence of scorpion venom and varying concentrations of the test compounds (Trimebutine or nortrimebutine).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

The effects of Trimebutine on sodium and potassium currents were investigated using the whole-cell patch-clamp technique in sensory neurons from rat dorsal root ganglia.

  • Cell Preparation: Dorsal root ganglia neurons were isolated and cultured.

  • Recording Solutions:

    • External Solution: Contained (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution: Contained (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 HEPES, and 10 EGTA (pH adjusted to 7.2).

  • Recording Procedure:

    • Whole-cell currents were recorded using a patch-clamp amplifier.

    • For sodium currents, cells were held at -80 mV and depolarized to elicit inward currents.

    • For potassium currents, cells were held at -60 mV and depolarizing voltage steps were applied.

  • Data Analysis: The concentration-response curves were generated by applying increasing concentrations of Trimebutine, and the IC₅₀ values were determined.[2]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_patch_clamp Patch-Clamp Electrophysiology b1 Tissue Preparation (e.g., Rat Cerebral Cortex) b2 Incubation with [³H]Radioligand & Test Compound b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 p1 Cell Isolation & Culture (e.g., DRG Neurons) p2 Whole-Cell Recording (Voltage Clamp) p1->p2 p3 Application of Test Compound p2->p3 p4 Current Measurement p3->p4 p5 Data Analysis (IC₅₀) p4->p5

General workflow for the experimental protocols.

Conclusion

Trimebutine demonstrates a complex pharmacological profile, acting as a weak agonist at multiple opioid receptor subtypes and as a blocker of sodium and potassium ion channels. Its primary active metabolite, N-desmethyltrimebutine, exhibits a higher affinity for sodium channels. In contrast, there is a notable absence of publicly available quantitative data on the biological activity of the metabolite this compound. This lack of data prevents a direct comparison of its pharmacological activity with that of Trimebutine. Further research is warranted to elucidate the specific biological roles, if any, of this metabolite to fully comprehend the overall pharmacological effects of Trimebutine.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring 2-(dimethylamino)-2-phenylbutan-1-ol and Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comparative overview of 2-(dimethylamino)-2-phenylbutan-1-ol and other widely used chiral auxiliaries, supported by available experimental data for established alternatives.

While this compound is primarily recognized as a key intermediate in the synthesis of the gastrointestinal motility drug Trimebutine, its structural characteristics as a chiral β-amino alcohol suggest its potential as a chiral auxiliary in various synthetic pathways.[1][2][3][4][5][6][7][8][9][10] This guide will explore its potential advantages by drawing comparisons with well-documented chiral auxiliaries such as pseudoephedrine and Evans oxazolidinones, particularly in asymmetric alkylation and aldol reactions.

Established Chiral Auxiliaries: A Performance Benchmark

The efficacy of a chiral auxiliary is primarily measured by its ability to direct stereoselective transformations, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and the ease of its subsequent removal to yield the desired chiral product.

Pseudoephedrine: A Versatile Amino Alcohol Auxiliary

Pseudoephedrine is a widely employed chiral auxiliary, valued for its high stereocontrol in the alkylation of enolates.[1][4][5] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations, providing access to a variety of enantiomerically enriched compounds.[1][5]

Table 1: Performance of Pseudoephedrine Amides in Asymmetric Alkylation

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:190[5]
Ethyl iodide98:285[5]
Isopropyl iodide97:378[5]

A notable advantage of pseudoephedrine is the crystallinity of its amide derivatives, which often allows for easy purification by recrystallization to achieve very high diastereomeric purity.[1][5] However, its use is regulated in many regions due to its potential for illicit use.[1][4]

Evans Oxazolidinones: The Gold Standard in Aldol Reactions

The oxazolidinone auxiliaries, developed by David A. Evans, are renowned for their exceptional performance in stereoselective aldol reactions, as well as alkylation and Diels-Alder reactions.[11][12][13][] These auxiliaries provide predictable and high levels of stereocontrol, making them a staple in natural product synthesis.[11][12]

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Aldehyde (Electrophile)Diastereoselectivity (syn:anti)Yield (%)Reference
Isovaleraldehyde>99:180-90[12]
Benzaldehyde>99:180-90[12]
Acrolein97:380-90[12]

The high stereoselectivity of Evans auxiliaries is attributed to the formation of a rigid chelated transition state, which effectively shields one face of the enolate.[11][12][13]

This compound: A Potential Alternative

Direct experimental data on the performance of this compound as a chiral auxiliary is not extensively documented in peer-reviewed literature. However, based on its structure, we can infer its potential advantages in specific synthetic pathways.

Structurally, it is a β-amino alcohol, similar to pseudoephedrine, featuring a chiral quaternary carbon center. This bulky substitution at the stereocenter could provide significant steric hindrance, potentially leading to high diastereofacial selectivity in reactions involving the attachment of this auxiliary to a prochiral substrate.

Potential Advantages:

  • High Stereocontrol: The presence of a phenyl and an ethyl group on the chiral center could create a well-defined chiral environment, leading to high diastereoselectivity in alkylation and aldol reactions.

  • Chelation Control: The amino and hydroxyl groups are positioned to chelate with metal ions (e.g., lithium or boron), forming a rigid, predictable transition state, similar to that observed with pseudoephedrine and Evans auxiliaries.

  • Potentially Unregulated: Unlike pseudoephedrine, this compound is not currently known to be a precursor for illicit substances, which could make it a more accessible alternative.[1][4]

Synthetic Pathways and Experimental Considerations

The general approach for utilizing a chiral auxiliary involves three key steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and removal of the auxiliary.

Asymmetric Alkylation Workflow

G cluster_0 Attachment cluster_1 Diastereoselective Alkylation cluster_2 Cleavage Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid Chiral Amide Chiral Amide Prochiral\nCarboxylic Acid->Chiral Amide + Chiral Auxiliary (e.g., this compound) Alkylated Chiral Amide Alkylated Chiral Amide Chiral Amide->Alkylated Chiral Amide 1. LDA, THF, -78°C 2. R-X Chiral Carboxylic Acid\n+ Recovered Auxiliary Chiral Carboxylic Acid + Recovered Auxiliary Alkylated Chiral Amide->Chiral Carboxylic Acid\n+ Recovered Auxiliary Hydrolysis (e.g., H2SO4/H2O)

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Asymmetric Aldol Reaction Workflow

G cluster_0 Attachment & Enolization cluster_1 Diastereoselective Aldol Addition cluster_2 Cleavage Prochiral Acyl Group Prochiral Acyl Group Chiral Imide Chiral Imide Prochiral Acyl Group->Chiral Imide + Chiral Auxiliary (e.g., Evans Oxazolidinone) Boron Enolate Boron Enolate Chiral Imide->Boron Enolate Bu2BOTf, DIPEA Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct + Aldehyde (R'CHO) -78°C to 0°C Chiral β-Hydroxy Acid\n+ Recovered Auxiliary Chiral β-Hydroxy Acid + Recovered Auxiliary Aldol Adduct->Chiral β-Hydroxy Acid\n+ Recovered Auxiliary Hydrolysis (e.g., LiOH, H2O2)

Caption: General workflow for an Evans asymmetric aldol reaction.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a Pseudoephedrine-type Auxiliary:
  • Amide Formation: To a solution of the chiral amino alcohol (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add the acyl chloride or carboxylic acid (1.1 equiv.) and a coupling agent (e.g., DCC) or base (e.g., triethylamine). Stir at room temperature until the reaction is complete. Purify the resulting amide by chromatography or recrystallization.

  • Enolate Formation and Alkylation: Dissolve the chiral amide (1.0 equiv.) and lithium chloride (1.2 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.1 equiv.) dropwise and stir for 30 minutes. Add the alkyl halide (1.2 equiv.) and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the alkylated amide by flash chromatography or recrystallization.

  • Auxiliary Cleavage: Reflux the alkylated amide in a mixture of sulfuric acid and water to hydrolyze the amide and recover the chiral auxiliary. The resulting chiral carboxylic acid can be isolated by extraction.

General Procedure for an Evans Asymmetric Aldol Reaction:
  • N-Acylation: To a solution of the Evans auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise. After 15 minutes, add the acyl chloride (1.1 equiv.) and stir for 1 hour.

  • Enolate Formation and Aldol Addition: Cool the solution of the N-acyl oxazolidinone (1.0 equiv.) to -78 °C. Add di-n-butylboryl triflate (1.1 equiv.) followed by diisopropylethylamine (1.2 equiv.). Stir for 30 minutes, then add the aldehyde (1.2 equiv.). Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Work-up and Purification: Quench the reaction with a phosphate buffer (pH 7) and methanol. Add a mixture of methanol and 30% hydrogen peroxide and stir for 1 hour. Extract the product with an organic solvent, dry, and concentrate. Purify the aldol adduct by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed under various conditions. For example, treatment with lithium hydroxide and hydrogen peroxide yields the chiral β-hydroxy carboxylic acid.

Logical Relationship of Chiral Auxiliary Application

G Start Start Select Chiral Auxiliary Select Chiral Auxiliary Start->Select Chiral Auxiliary Attach to Substrate Attach to Substrate Select Chiral Auxiliary->Attach to Substrate Diastereoselective Reaction Diastereoselective Reaction Attach to Substrate->Diastereoselective Reaction Analyze Stereoselectivity Analyze Stereoselectivity Diastereoselective Reaction->Analyze Stereoselectivity Cleave Auxiliary Cleave Auxiliary Analyze Stereoselectivity->Cleave Auxiliary Isolate Chiral Product Isolate Chiral Product Cleave Auxiliary->Isolate Chiral Product End End Isolate Chiral Product->End

References

Safety Operating Guide

Navigating the Disposal of 2-(Dimethylamino)-2-phenylbutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe and compliant disposal of 2-(Dimethylamino)-2-phenylbutan-1-ol.

Chemical Safety Overview

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. Due to its potential hazards, it is imperative to handle and dispose of this compound in a manner that minimizes risk to personnel and the environment.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound is to treat it as hazardous waste. It should be disposed of by sending it to an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Key Disposal Data

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key information for handling and disposal.

ParameterInformationSource
Chemical Name This compound[2][3][4][5]
CAS Number 39068-94-5[2][3][4][5]
Hazard Classification Acute toxicity, oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
Storage Keep container tightly closed in a dry and well-ventilated place.[1][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its contaminated materials.

  • The label must include the words "Hazardous Waste," the full chemical name, and any associated hazard symbols[6].

  • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Segregate it from incompatible materials[6][7].

2. Container Management:

  • Use a container that is compatible with the chemical. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid[7].

  • Keep the waste container closed at all times, except when adding waste[8].

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[6][8].

  • The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide them with an accurate inventory of the waste, including the chemical name and quantity.

5. Record Keeping:

  • Maintain a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.

Experimental Protocols for Disposal

No specific experimental protocols for the neutralization or in-lab treatment of this compound for disposal are recommended. Due to its hazardous nature and the complexity of chemical reactions, attempting to treat this waste in-house without proper expertise and equipment can be dangerous and may violate regulations. The recommended and safest method is to transfer the waste to a licensed hazardous waste disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Collection cluster_3 Storage cluster_4 Disposal start This compound to be discarded assess_hazard Is the substance hazardous? start->assess_hazard collect_waste Collect in a labeled, compatible, and sealed hazardous waste container. assess_hazard->collect_waste Yes store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact EHS or a licensed hazardous waste contractor for pickup. store_waste->contact_ehs end Proper Disposal contact_ehs->end

Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Dimethylamino)-2-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-(Dimethylamino)-2-phenylbutan-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed or inhaled and causes skin irritation.[1] The following table summarizes the necessary personal protective equipment to be used when handling this compound.

Protection Type Required PPE Specifications
Eye Protection Safety goggles or glassesMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Nitrile glovesProtective gloves are mandatory.[1][4]
Body Protection Lab coat---
Respiratory Protection Fume hood or respiratorUse in a well-ventilated area, preferably a fume hood, to avoid inhalation.[1][4][5][6] For brief or low-level exposure, a respiratory filter device is recommended. For intensive or prolonged exposure, a self-contained breathing apparatus should be used.[1][2]

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always use this chemical in a well-ventilated area or under a chemical fume hood.[1][4][5][6]

  • Avoid breathing any dust, fumes, mists, or vapors.[1][5][6]

  • Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][2][5]

  • All equipment used for transferring the chemical should be grounded and bonded to prevent static discharge.[2][5]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[5][6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Wash hands thoroughly with soap and water after handling.[1][3][6][7]

Storage:

  • Store in a cool, dry, and well-ventilated location.[1][4][8]

  • Keep the container tightly sealed to prevent contamination and leakage.[1][4][8]

  • Some sources recommend refrigeration at 2-8°C.[4][9]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.[3][4][6]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3][6][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a poison control center or a physician for guidance.[5][6][7]
Spill Absorb the spill with an inert material such as sand, vermiculite, or diatomite.[1][3][4] Collect the absorbed material into a suitable container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility, following all local, regional, and national regulations.[1][2][3][6][7]

Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Verify Fume Hood Functionality A->B C Prepare Work Area: - Ground Equipment - Ensure Clear Access to Emergency Equipment B->C D Retrieve Chemical from Storage C->D E Perform Experiment Under Fume Hood D->E F Close and Return Chemical to Storage E->F K Spill or Exposure Occurs E->K G Clean Work Area F->G H Dispose of Waste: - Contaminated Materials - Excess Chemical G->H I Doff PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures: - First Aid - Spill Containment K->L M Report Incident L->M

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.